Product packaging for Sildenafil Citrate(Cat. No.:CAS No. 171599-83-0)

Sildenafil Citrate

Cat. No.: B000866
CAS No.: 171599-83-0
M. Wt: 666.7 g/mol
InChI Key: DEIYFTQMQPDXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sildenafil citrate is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) , a key enzyme in cellular signaling . Its primary research value lies in its mechanism of action: by inhibiting PDE5, it elevates intracellular cGMP levels, which promotes smooth muscle relaxation and vasodilation through a cascade involving decreased intracellular calcium and activation of cGMP-dependent protein kinases . This core mechanism is fundamental to studying vascular physiology, erectile function, and pulmonary circulation. While clinically recognized for erectile dysfunction and pulmonary arterial hypertension, this compound serves as a critical research tool in preclinical studies . Its applications extend to investigating cGMP-mediated signaling pathways in various fields, including neuroprotection, synaptic plasticity, and calcium homeostasis . Emerging research also explores its potential effects in models of Alzheimer's disease, Raynaud's phenomenon, and wound healing . This product is provided for basic and translational life science research. For Research Use Only. Not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38N6O11S B000866 Sildenafil Citrate CAS No. 171599-83-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIYFTQMQPDXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

139755-83-2 (Parent)
Record name Sildenafil citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171599830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4046076
Record name Sildenafil citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171599-83-0
Record name Sildenafil citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171599-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sildenafil citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171599830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 171599-83-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sildenafil citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sildenafil citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SILDENAFIL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9B0ZE037
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis of Sildenafil Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides a comprehensive overview of the principal chemical synthesis pathways for sildenafil citrate, the active pharmaceutical ingredient in Viagra™. Tailored for researchers, scientists, and drug development professionals, this document details the evolution of its synthesis from early discovery routes to more refined commercial processes. It includes detailed experimental protocols, comparative quantitative data, and visualizations of the synthetic and biological pathways.

Introduction

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2] Initially investigated for hypertension and angina, its profound effect on erectile dysfunction led to its widespread recognition and use.[2][3] The synthesis of sildenafil has evolved significantly, driven by the need for efficiency, safety, and environmental sustainability. This guide will explore three key synthetic strategies: the initial medicinal chemistry route, an improved convergent route, and the optimized commercial synthesis.

Sildenafil Synthesis Pathways

The synthesis of sildenafil has been approached through several routes, each with distinct advantages and disadvantages. The initial route developed by Pfizer's medicinal chemistry team was linear and had some suboptimal features for large-scale production.[3] Subsequent process chemistry improvements led to a more convergent and efficient synthesis.[3] Further refinements have focused on green chemistry principles to minimize environmental impact.[2]

Initial Medicinal Chemistry Route

The first reported synthesis of sildenafil was a linear, multi-step process.[3][4] A key feature of this route was the late-stage introduction of the chlorosulfonyl group, which presented challenges for scale-up due to potential hydrolysis and the handling of toxic materials in the final steps.[3]

G A Diketoester B Pyrazole Ring Formation A->B Hydrazine C N-methylation & Hydrolysis B->C Dimethyl sulfate, NaOH D Nitration C->D HNO3, H2SO4 E Carboxamide Formation & Nitro Reduction D->E Thionyl chloride, NH4OH, Reduction F Acylation E->F Acylating agent G Chlorosulfonylation F->G Chlorosulfonic acid H Amine Coupling G->H 1-methylpiperazine I Sildenafil H->I

Initial Medicinal Chemistry Synthesis Route for Sildenafil.
Improved Process Chemistry Route

To address the shortcomings of the initial route, a more convergent synthesis was developed. This approach involved preparing the pyrazole and the substituted benzene moieties separately and then coupling them. A significant improvement was moving the chlorosulfonation step to an earlier stage in the synthesis of one of the key intermediates.[3][4]

G cluster_0 Synthesis of Amide Intermediate cluster_1 Synthesis of Aminopyrazole Intermediate A1 2-Ethoxybenzoic acid A2 Chlorosulfonylation A1->A2 Thionyl chloride, Chlorosulfonic acid A3 N-sulfonylation A2->A3 1-methylpiperazine A4 Amide Intermediate A3->A4 C Coupling A4->C B1 Nitropyrazole B2 Reduction B1->B2 Pd catalyzed hydrogenation B3 Aminopyrazole B2->B3 B3->C D Cyclization C->D E Sildenafil D->E

Convergent Process Chemistry Synthesis Route for Sildenafil.
Optimized Commercial Synthesis

Further optimization for large-scale commercial production focused on green chemistry principles. This included reducing the use of hazardous reagents like tin chloride for nitro group reduction and replacing oxalyl chloride with thionyl chloride to avoid carbon monoxide emissions.[2] The overall process was designed to be highly efficient with minimal environmental waste.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis routes, highlighting improvements in yield and purity.

Table 1: Overall Yield Comparison of Sildenafil Synthesis Routes

Synthesis RouteOverall YieldReference
Initial Medicinal Chemistry Route27.6%[4]
Improved Process Chemistry Routeup to 51.7%[4]
Commercial Synthesis75.8% (from pyrazole)[6]

Table 2: Selected Stepwise Yields and Purity

Reaction StepReagents/ConditionsYieldPurity (HPLC)Reference
Cyclization to SildenafilPotassium t-butoxide in t-butanol95%-[7]
Final step (Amine Coupling)N-methyl piperazine, acetone, NaOH--[8]
Sildenafil Base RecrystallizationEthanol-99.77%[9]
This compound FormationSildenafil base, citric acid, acetone95.5%99.85%[8][9]

Experimental Protocols

This section provides detailed methodologies for key experimental steps in the synthesis of this compound.

Synthesis of Sildenafil from Substituted Pyrazole

This protocol describes the final coupling and cyclization steps.

1. Coupling Reaction:

  • To a solution of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in a suitable solvent, add the activated 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl)benzoic acid derivative.[4]

  • The activation of the carboxylic acid can be achieved using reagents like N,N'-carbonyldiimidazole.[4]

  • The reaction is stirred at room temperature until completion.

2. Cyclization to Sildenafil:

  • The product from the coupling reaction is treated with a base such as potassium tert-butoxide in tert-butanol.[7]

  • The mixture is heated for several hours to facilitate the cyclization.[7]

  • After cooling, water is added, and the pH is adjusted to the isoelectric point (around 7.5) with an acid like 4M HCl to precipitate the sildenafil base.[7]

  • The product is collected by filtration and can be recrystallized from ethanol to achieve high purity.[7][9]

Formation of this compound

1. Salt Formation:

  • Dissolve 50 g of sildenafil base in 850 ml of acetone at 55°C.[9]

  • Slowly add a solution of 20 g of citric acid in 100 ml of acetone over 45 minutes.[9]

  • Maintain the reaction mixture for about 30 minutes.[9]

  • Cool the mixture, filter the precipitate, and dry to obtain this compound.[9]

Mechanism of Action: Signaling Pathway

Sildenafil exerts its therapeutic effect by inhibiting PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][10] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP.[10][11] The accumulation of cGMP leads to smooth muscle relaxation, vasodilation, and penile erection.[1][11]

G A Sexual Stimulation B Nitric Oxide (NO) Release A->B C Guanylate Cyclase Activation B->C D GTP E cGMP D->E Guanylate Cyclase F Smooth Muscle Relaxation (Vasodilation) E->F J Inactive Metabolite E->J Degradation G Erection F->G H PDE5 H->J Catalyzes I Sildenafil I->H Inhibits

Signaling Pathway of Sildenafil's Mechanism of Action.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Sildenafil Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sildenafil citrate, the citrate salt of sildenafil, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3] Initially investigated for cardiovascular applications, its profound effects on the nitric oxide (NO)/cGMP signaling pathway led to its development as a cornerstone therapy for erectile dysfunction.[4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. It is intended for researchers and professionals in drug development seeking detailed technical information on this widely prescribed pharmaceutical agent.

Molecular Structure and Identification

Sildenafil is a pyrazolopyrimidinone derivative.[3] The molecular structure of sildenafil is specifically designed to mimic that of cGMP, enabling it to act as a competitive binding agent for the PDE5 enzyme.[1] The citrate salt form enhances the molecule's solubility and bioavailability.[5]

Chemical Name: 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate.[6]

Table 1: Molecular Identifiers

IdentifierValue
Chemical FormulaC₂₂H₃₀N₆O₄S · C₆H₈O₇[7][8]
Molecular Weight666.7 g/mol [7][9]
CAS Registry Number171599-83-0[7]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3][10] Its solubility is pH-dependent, a critical factor for its absorption and formulation.[3] According to the Biopharmaceutics Classification System (BCS), this compound is classified as a Class II drug, characterized by low solubility and high permeability.[10][11]

Table 2: Physicochemical Data

PropertyValue
Melting Point187-189 °C[3][12]
Solubility
Water (pH not stated)3.5 mg/mL[13][14]
Water (pH 1.2)37.25 mg/mL[15]
Water (pH 8.0)0.22 mg/mL[15]
DMSO>20 mg/mL[3][12]
Dimethyl Formamide~10 mg/mL[7]
pKa 8.2 to 9.6[3]
Crystal System Monoclinic[16]
Density 1.59 g/cm³[10]

Mechanism of Action: PDE5 Inhibition

The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[2] NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).[2][3] cGMP is a second messenger that induces smooth muscle relaxation, leading to vasodilation and increased blood inflow, resulting in an erection.[1][2]

Sildenafil's primary mechanism of action is the potent and selective inhibition of PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum.[1][2][17] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging smooth muscle relaxation and vasodilation.[3] It is crucial to note that sexual stimulation is required to initiate the NO/cGMP pathway; sildenafil does not cause an erection in the absence of such stimulation.[1][2]

Sildenafil_Mechanism_of_Action cluster_0 Physiological Erection Pathway cluster_1 Enzymatic Degradation & Sildenafil's Role Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (sGC) Activation NO_Release->Guanylate_Cyclase cGMP cGMP Guanylate_Cyclase->cGMP GTP GTP GTP->Guanylate_Cyclase converts to Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Erection Penile Erection Smooth_Muscle_Relaxation->Erection Inactive_GMP Inactive 5'-GMP PDE5->Inactive_GMP degrades Sildenafil This compound Sildenafil->PDE5 Inhibits

Figure 1. Sildenafil's inhibition of PDE5 within the NO/cGMP signaling pathway.

Pharmacological & Pharmacokinetic Data

Sildenafil is highly selective for PDE5. Its inhibitory activity is significantly lower for other phosphodiesterase isozymes, which contributes to its favorable safety profile.

Table 3: Sildenafil Potency and Selectivity

EnzymeIC₅₀ (nM)Selectivity vs. PDE5
PDE5 (cGMP-specific) 3.4 - 4.0 [18]-
PDE1 (Ca²⁺/calmodulin-dependent)260[7]~80-fold
PDE3 (cAMP-specific)65,000[7]>4000-fold[10]
PDE6 (Retinal phototransduction)33[8]~10-fold[10]
PDE1112,000[19]High

Note: IC₅₀ values can vary based on experimental conditions.[20]

Sildenafil is rapidly absorbed following oral administration, with metabolism occurring primarily in the liver via cytochrome P450 enzymes.

Table 4: Pharmacokinetic Parameters

ParameterValue
Absorption
Absolute Bioavailability~41%[21]
Tₘₐₓ (fasted state)30-120 minutes (median 60 min)[22]
Effect of FoodDelayed Tₘₐₓ by ~60 min, reduced Cₘₐₓ by ~29%[21]
Distribution
Volume of Distribution (Vd)~310 L[23]
Plasma Protein Binding~96%[24]
Metabolism
Primary PathwayHepatic via CYP3A4 (major) and CYP2C9 (minor)[1][25]
Major MetaboliteN-desmethyl sildenafil (UK-103,320)
Metabolite Potency~50% of parent drug for PDE5[25]
Elimination
Terminal Half-life (t½)~3-4 hours[21][22]
ExcretionPrimarily in feces (~80%) as metabolites[22]

Experimental Protocols

Physicochemical Characterization

Objective: To confirm the identity and purity of this compound and characterize its solid-state properties.

  • X-Ray Diffractometry (XRD):

    • Methodology: A powdered sample of this compound is irradiated with monochromatic X-rays. The diffraction pattern is recorded as a function of the scattering angle (2θ).

    • Analysis: The resulting diffractogram, with characteristic peaks at specific 2θ angles, is compared against a reference standard from a database like the International Centre for Diffraction Data (ICDD) to confirm the crystalline form.[26] Crystal structure parameters (lattice constants) can be determined from single-crystal XRD.[16][27]

  • Infrared (IR) Spectroscopy:

    • Methodology: A sample (typically prepared as a KBr pellet) is exposed to infrared radiation.[27] The absorbance of IR radiation at various wavenumbers is measured.

    • Analysis: The resulting spectrum shows absorption bands corresponding to specific molecular vibrations. Characteristic peaks for this compound include the C=O stretching (~1703 cm⁻¹), secondary amide N-H stretching (~3300 cm⁻¹), and S=O asymmetrical stretching.[28] This provides a molecular fingerprint for identification.

  • Solubility Determination:

    • Methodology: An excess of this compound is added to a specific solvent (e.g., buffered solutions at various pH levels) in a sealed vial.[29] The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved drug in the supernatant is quantified.

    • Analysis: Quantification is typically performed using UV-Vis spectrophotometry at a λₘₐₓ of ~294 nm or by High-Performance Liquid Chromatography (HPLC).[29]

Experimental_Workflow cluster_physchem Physicochemical Analysis cluster_bio Biological Assays Sample This compound (Powder) XRD X-Ray Diffractometry (XRD) Sample->XRD IR Infrared Spectroscopy (FTIR) Sample->IR Solubility Equilibrium Solubility Assay Sample->Solubility Data_XRD Diffraction Pattern XRD->Data_XRD Generates Data_IR IR Spectrum IR->Data_IR Generates Data_Sol Concentration Data Solubility->Data_Sol Generates Enzyme Purified PDE5 Enzyme Incubation Incubation with Sildenafil Enzyme->Incubation Substrate [³H]cGMP Substrate->Incubation Separation Chromatographic Separation Incubation->Separation Quantification Scintillation Counting Separation->Quantification Data_IC50 IC₅₀ Value Quantification->Data_IC50 Calculates

Figure 2. General experimental workflow for this compound characterization.

PDE5 Inhibition Assay

Objective: To determine the in vitro potency of this compound by calculating its IC₅₀ value against PDE5.

  • Methodology:

    • Enzyme Source: Purified recombinant human PDE5 is used.

    • Substrate: A radiolabeled substrate, typically tritium-labeled cGMP ([³H]cGMP), is used.

    • Incubation: The PDE5 enzyme is incubated in a buffered solution with [³H]cGMP and varying concentrations of this compound.

    • Reaction Termination: The enzymatic reaction is stopped after a set period.

    • Separation: The product of the reaction ([³H]5'-GMP) is separated from the unhydrolyzed substrate ([³H]cGMP), often using ion-exchange chromatography.

    • Quantification: The amount of radioactivity in the product fraction is measured using liquid scintillation counting. This corresponds to the amount of hydrolyzed cGMP.

  • Analysis: The percentage of PDE5 inhibition is calculated for each sildenafil concentration relative to a control without the inhibitor. The IC₅₀ value—the concentration of sildenafil that inhibits 50% of the PDE5 activity—is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[18]

Synthesis Overview

The commercial synthesis of sildenafil has evolved to improve efficiency and yield. A common synthetic approach involves several key steps:

  • Formation of the Pyrazole Ring: A diketoester reacts with hydrazine, followed by N-methylation and hydrolysis to form a pyrazole carboxylic acid intermediate.[30]

  • Nitration and Reduction: The pyrazole intermediate undergoes nitration, followed by reduction of the nitro group to an amine.[30]

  • Sulfonylation: A separate starting material, 2-ethoxybenzoic acid, is chlorosulfonylated. This sulfonyl chloride is then reacted with 1-methylpiperazine.[5][30]

  • Amide Coupling: The amino-pyrazole from step 2 is coupled with the sulfonamide-containing benzoic acid derivative from step 3.[30]

  • Cyclization: The resulting intermediate undergoes a cyclization reaction to form the pyrazolopyrimidinone core structure of sildenafil base.[30]

  • Salt Formation: The sildenafil base is treated with citric acid in a suitable solvent (e.g., acetone) to crystallize this compound, improving its solubility and handling properties.[5][31]

Process chemistry improvements have focused on rearranging the order of steps (e.g., performing the chlorosulfonylation earlier in the synthesis) to create a more convergent and higher-yielding route.[4]

Conclusion

This compound remains a significant molecule in medicinal chemistry and pharmacology. Its well-defined structure, selective mechanism of action, and understood physicochemical and pharmacokinetic properties have established it as a first-line oral therapy. The data and protocols summarized in this guide provide a technical foundation for researchers engaged in the study of PDE5 inhibitors, drug formulation, and the development of new therapeutic agents targeting the cGMP signaling pathway.

References

Sildenafil Citrate: Expanding Therapeutic Horizons Beyond Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sildenafil citrate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its revolutionary impact on the treatment of erectile dysfunction. However, its mechanism of action—the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway—holds significant therapeutic potential across a spectrum of cardiovascular and fibrotic diseases. This technical guide provides an in-depth exploration of the established and emerging applications of sildenafil beyond its primary indication. It summarizes key clinical trial data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil's therapeutic effects are fundamentally linked to its ability to inhibit PDE5, an enzyme responsible for the degradation of cGMP.[1][2] In various tissues, the release of nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][4] Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which mediates a cascade of downstream effects, ultimately resulting in smooth muscle relaxation and vasodilation.[1] By preventing the breakdown of cGMP, sildenafil amplifies this signaling pathway, leading to enhanced vasodilation and other beneficial physiological effects.[2][5]

NO_cGMP_Pathway cluster_cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds & Activates sGC_active Soluble Guanylate Cyclase (sGC) (Active) sGC_inactive->sGC_active cGMP Cyclic Guanosine Monophosphate (cGMP) sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->cGMP GMP GMP cGMP->GMP Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase Type 5 (PDE5) PDE5->GMP Sildenafil This compound Sildenafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to PAH_Trial_Workflow cluster_protocol PAH Clinical Trial Protocol Screening Patient Screening (Idiopathic or associated PAH) Randomization Randomization (Double-blind, parallel-group) Screening->Randomization Sildenafil_Arm Sildenafil Treatment Arm (e.g., 20 mg, 40 mg, 80 mg TID) Randomization->Sildenafil_Arm Placebo_Arm Placebo Control Arm Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 12 weeks) Sildenafil_Arm->Treatment_Period Placebo_Arm->Treatment_Period Primary_Endpoint Primary Endpoint Assessment (Change in 6-Minute Walk Distance) Treatment_Period->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (Hemodynamics, Functional Class, Borg Dyspnea Score) Primary_Endpoint->Secondary_Endpoints Data_Analysis Data Analysis Secondary_Endpoints->Data_Analysis

References

Sildenafil Citrate in Early-Stage Pulmonary Arterial Hypertension Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational early-stage research on sildenafil citrate for the treatment of pulmonary arterial hypertension (PAH). It consolidates key quantitative data from pivotal clinical trials and preclinical studies, details the experimental methodologies employed, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme highly expressed in the pulmonary vasculature.[1][2] In PAH, the nitric oxide (NO) signaling pathway is often impaired. NO, produced by endothelial cells, stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to vasodilation and inhibition of smooth muscle cell proliferation.[1][3] Sildenafil's inhibition of PDE5 prevents the degradation of cGMP, thereby enhancing the vasodilatory and anti-proliferative effects of the NO pathway in the pulmonary arteries.[1][4]

Signaling Pathways

The primary signaling cascade influenced by sildenafil in the context of PAH is the NO-sGC-cGMP pathway. However, research also suggests involvement of other pathways that contribute to its therapeutic effects.

Sildenafil Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Degrades Sildenafil This compound Sildenafil->PDE5 Inhibits MAPK MAPK Pathway (ERK1/2, p38) Sildenafil->MAPK Reduces Activation Akt Akt Pathway Sildenafil->Akt Enhances Activation Vasodilation Vasodilation PKG->Vasodilation AntiProliferation Anti-proliferation PKG->AntiProliferation Inflammation Inflammation MAPK->Inflammation Remodeling Vascular Remodeling MAPK->Remodeling

Caption: Sildenafil's primary mechanism and its influence on other key signaling pathways in PAH.

Preclinical Research: Animal Models

Early in vivo studies were crucial in establishing the therapeutic potential of sildenafil for PAH. The most common animal models involved the induction of PAH in rats using monocrotaline (MCT) or chronic hypoxia.

Experimental Protocols

Monocrotaline (MCT)-Induced PAH Model:

  • Animal Model: Male Sprague-Dawley or Wistar rats were typically used.[5][6][7]

  • Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) was administered to induce PAH.[5]

  • Treatment Protocol (Preventive): Sildenafil administration (e.g., 1.7 mg/kg/day orally) was initiated one day after MCT injection and continued for a predefined period (e.g., 3 weeks).[7]

  • Treatment Protocol (Therapeutic): Sildenafil treatment was initiated after the establishment of PAH (e.g., 3 weeks post-MCT injection) and continued for a subsequent period.[7]

  • Outcome Measures: Hemodynamic parameters (mean pulmonary arterial pressure - mPAP, right ventricular systolic pressure - RVSP), right ventricular hypertrophy index (RVHI), and pulmonary vascular remodeling were assessed.[6][7][8]

Hypoxia-Induced PAH Model:

  • Animal Model: Pregnant or adult rats were exposed to chronic hypoxic conditions.

  • Induction: For a persistent pulmonary hypertension of the newborn (PPHN) model, pregnant rats were subjected to hypoxic conditions (e.g., 10% oxygen) during late gestation, often combined with indomethacin injections.[8]

  • Treatment Protocol: Sildenafil was administered to the pregnant dams during the induction period.[8]

  • Outcome Measures: RVHI and pulmonary artery wall thickness were evaluated in the newborn pups.[8]

Preclinical Experimental Workflow cluster_0 PAH Induction cluster_1 Treatment Groups cluster_2 Outcome Assessment Induction_MCT Monocrotaline Injection (e.g., 60 mg/kg) Control Control (Vehicle) Induction_MCT->Control Sildenafil_Preventive Sildenafil (Preventive) Induction_MCT->Sildenafil_Preventive Sildenafil_Therapeutic Sildenafil (Therapeutic) Induction_MCT->Sildenafil_Therapeutic Induction_Hypoxia Chronic Hypoxia Exposure (e.g., 10% O2) Induction_Hypoxia->Control Induction_Hypoxia->Sildenafil_Preventive Hemodynamics Hemodynamic Measurement (mPAP, RVSP) Control->Hemodynamics RVH Right Ventricular Hypertrophy (RVHI) Control->RVH Remodeling Histological Analysis (Vascular Remodeling) Control->Remodeling Sildenafil_Preventive->Hemodynamics Sildenafil_Preventive->RVH Sildenafil_Preventive->Remodeling Sildenafil_Therapeutic->Hemodynamics Sildenafil_Therapeutic->RVH Sildenafil_Therapeutic->Remodeling

Caption: Generalized workflow for preclinical evaluation of sildenafil in animal models of PAH.

Summary of Preclinical Findings
ParameterFindingReference
Pulmonary Vascular Remodeling Sildenafil prevented and reversed the increase in pulmonary artery wall thickness.[1][6][8]
Right Ventricular Hypertrophy Significantly suppressed the increase in the right ventricular hypertrophy index.[7][8]
Hemodynamics Reduced mean pulmonary arterial pressure and pulmonary vascular resistance.[7]
Inflammation Attenuated the inflammatory response in the lungs, including the reduction of inflammatory cell infiltrates.[4][6]
Signaling Pathways Reduced activation of ERK1/2 and p38 MAPK pathways while enhancing the cytoprotective Akt pathway.[4]

Early-Stage Clinical Trials

The promising preclinical data led to several key clinical trials that established the efficacy and safety of sildenafil in patients with PAH.

Pivotal Clinical Trial Protocols

SUPER-1 (Sildenafil Use in Pulmonary Arterial Hypertension):

  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial.[1][9]

  • Patient Population: 278 patients with symptomatic PAH (idiopathic, associated with connective tissue disease, or repaired congenital systemic-to-pulmonary shunts).[1]

  • Treatment Arms: Patients were randomized to receive placebo or sildenafil at doses of 20 mg, 40 mg, or 80 mg three times daily.[1]

  • Primary Endpoint: Change from baseline in 6-minute walk distance (6MWD).[1]

  • Secondary Endpoints: Change in mean pulmonary artery pressure (mPAP), cardiac index, pulmonary vascular resistance (PVR), and WHO functional class.[1]

STARTS-1 (Sildenafil in Treatment-Naive Children, Aged 1-17 Years, With Pulmonary Arterial Hypertension):

  • Study Design: A 16-week, randomized, double-blind, placebo-controlled, dose-ranging study.[10][11]

  • Patient Population: 235 children (aged 1-17 years, weight ≥8 kg) with PAH.[10][11]

  • Treatment Arms: Placebo or low-, medium-, or high-dose sildenafil three times daily (doses were weight-dependent).[10][11]

  • Primary Endpoint: Percent change from baseline in peak oxygen consumption (PVO2) in children able to perform exercise testing.[10][11]

  • Secondary Endpoints: Hemodynamics and functional class in all patients.[10][11]

Quantitative Data from Key Early Clinical Trials

Table 1: Hemodynamic and Functional Outcomes in Adult PAH (SUPER-1 Trial)

ParameterPlaceboSildenafil 20 mg TIDSildenafil 40 mg TIDSildenafil 80 mg TIDReference
Change in 6MWD (meters) -+45+46+50[1]
Change in mPAP (mmHg) +0.5-2.1-3.0-4.7[1]
Change in PVR (dyn·s·cm⁻⁵) +21-123-143-150[1]
Change in Cardiac Index (L/min/m²) -0.08+0.20+0.31+0.32[1]

Note: Data represents mean changes from baseline at 12 weeks. All sildenafil groups showed statistically significant improvements in 6MWD compared to placebo (p<0.001).

Table 2: Hemodynamic Outcomes in Pediatric PAH (STARTS-1 Trial)

ParameterPlaceboSildenafil (Medium Dose)Sildenafil (High Dose)Reference
Change in mPAP (mmHg) +1.0-3.7-7.3[11]
Change in PVRI (Wood units·m²) +0.6-1.8-2.2[11]

Note: Data represents mean changes from baseline at 16 weeks. Low-dose sildenafil was found to be ineffective.[10][11]

Conclusion

The early-stage research on this compound for pulmonary arterial hypertension provided a robust foundation for its eventual approval and widespread clinical use. Preclinical studies in animal models effectively demonstrated sildenafil's ability to attenuate vascular remodeling and improve hemodynamics. Subsequent randomized controlled trials, such as SUPER-1, confirmed these benefits in adult patients, showing significant improvements in exercise capacity and pulmonary hemodynamics across different doses. While later studies have continued to refine dosing and explore combination therapies, this foundational research was critical in establishing PDE5 inhibition as a cornerstone of PAH management.

References

Methodological & Application

Application Notes and Protocols for the Analytical Identification of Sildenafil Citrate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques used to identify and quantify the metabolites of sildenafil citrate, a widely used medication for erectile dysfunction and pulmonary arterial hypertension. The following sections detail the metabolic pathways of sildenafil, sample preparation protocols, and analytical methodologies, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Introduction to Sildenafil Metabolism

Sildenafil is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major route and CYP2C9 contributing to a lesser extent.[1][2][3][4] The primary metabolic pathway is N-demethylation of the piperazine ring, resulting in the formation of N-desmethylsildenafil (UK-103,320), which is the major circulating and pharmacologically active metabolite.[3][4] This metabolite has approximately 50% of the phosphodiesterase type 5 (PDE5) inhibitory activity of the parent drug.[2] Other metabolic transformations include N,N-desethylation, oxidation of the propyl chain, and other minor oxidative pathways.[5] Understanding these metabolic pathways is crucial for comprehensive drug development and safety assessment.

Sildenafil Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of sildenafil.

sildenafil_metabolism Sildenafil Metabolic Pathway sildenafil Sildenafil n_desmethyl N-desmethylsildenafil (UK-103,320) (Major Metabolite) sildenafil->n_desmethyl CYP3A4 (major) CYP2C9 (minor) N-demethylation nn_desethyl N,N-desethylsildenafil sildenafil->nn_desethyl N,N-deethylation propyl_ox Propyl-oxidated sildenafil sildenafil->propyl_ox Propyl-oxidation further_metabolism Further Metabolism and Excretion n_desmethyl->further_metabolism nn_desethyl->further_metabolism propyl_ox->further_metabolism

Caption: Metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the identification of sildenafil and its major metabolites using mass spectrometry.

Table 1: Mass Spectrometry Data for Sildenafil and its Metabolites

AnalytePrecursor Ion (m/z)Product Ions (m/z)
Sildenafil475.2100.3, 283.2, 311.1
N-desmethylsildenafil (UK-103,320)461.2310.8, 311.1
N,N-desethylsildenafil447.2Not specified
Propyl-oxidated sildenafil491.2310.0

Data compiled from multiple sources.[6]

Table 2: Chromatographic and Mass Spectrometric Parameters from a Representative LC-MS/MS Method

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Sildenafil2.31475.4311.1
N-desmethylsildenafil (UK-103,320)2.80461.5311.1

Data from a specific study for illustrative purposes.[1]

Experimental Protocols

This section provides detailed protocols for sample preparation and analysis of sildenafil and its metabolites from biological matrices.

Sample Preparation

This protocol is suitable for the extraction of sildenafil and its metabolites from plasma for LC-MS/MS analysis. Oasis HLB cartridges are commonly used for this purpose.[7][8]

Materials:

  • Oasis HLB 1 cc (30 mg) SPE cartridges

  • Human plasma samples

  • Internal Standard (e.g., Sildenafil-d8)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 4% Phosphoric acid in water

  • Deionized water

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment: To 250 µL of human plasma, add 25 µL of internal standard solution and 250 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

This protocol is suitable for the extraction of sildenafil and its metabolites from urine for GC-MS analysis.[9][10][11]

Materials:

  • Urine samples

  • Internal Standard (e.g., Diazepam)

  • Saturated sodium borate buffer (pH 9.0)

  • Extraction solvent: n-butyl chloride or a mixture of chloroform/isopropanol/n-heptane (25:10:65, v/v/v)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

Protocol:

  • Sample Preparation: To 2 mL of urine, add 50 µL of internal standard solution and 1 mL of saturated sodium borate buffer (pH 9.0). Vortex for 30 seconds.

  • Extraction: Add 5 mL of the extraction solvent. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 3500 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (for GC-MS): To the dry residue, add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Analytical Methodologies

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • MRM Transitions: Monitor the precursor to product ion transitions as listed in Table 1.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions (Representative):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

Mass Spectrometric Conditions (Representative):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

NMR spectroscopy is a powerful tool for the definitive structural elucidation of metabolites.[12][13][14]

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Isolate and purify the metabolite of interest using preparative HPLC.

  • Lyophilize the purified fraction to remove the solvent.

  • Dissolve the dried metabolite in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

NMR Experiments:

  • 1D NMR: 1H NMR and 13C NMR spectra provide primary information about the chemical environment of protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Table 3: Representative 1H NMR Chemical Shifts (δ, ppm) for Sildenafil (in CDCl3)

Proton AssignmentChemical Shift (ppm)
H-15, H-17, H-18 (aromatic)~7.2 - 8.4
N-CH3 (piperazine)~2.3
Piperazine protons~2.5 - 3.0
O-CH2-CH3~1.5 (t), ~4.2 (q)
Propyl chain~1.0 (t), ~1.8 (m), ~2.8 (t)

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Experimental Workflow

The following diagram outlines a typical workflow for the identification of sildenafil metabolites from a biological sample.

experimental_workflow Experimental Workflow for Sildenafil Metabolite Identification sample Biological Sample (Plasma, Urine) sample_prep Sample Preparation (SPE or LLE) sample->sample_prep analytical_separation Analytical Separation sample_prep->analytical_separation lc_ms LC-MS/MS Analysis analytical_separation->lc_ms LC-based gc_ms GC-MS Analysis analytical_separation->gc_ms GC-based data_acquisition Data Acquisition (Full Scan, MRM, SIM) lc_ms->data_acquisition gc_ms->data_acquisition data_processing Data Processing and Metabolite Profiling data_acquisition->data_processing structure_elucidation Structural Elucidation data_processing->structure_elucidation nmr NMR Spectroscopy (1D and 2D) structure_elucidation->nmr Definitive Structure ms_fragmentation High-Resolution MS Fragmentation Analysis structure_elucidation->ms_fragmentation Proposed Structure identification Metabolite Identification and Quantification nmr->identification ms_fragmentation->identification

Caption: A generalized experimental workflow.

Conclusion

The analytical techniques described in these application notes provide robust and reliable methods for the identification and quantification of this compound metabolites. LC-MS/MS is the preferred method for its high sensitivity and selectivity, particularly for quantitative analysis in complex biological matrices. GC-MS, often requiring derivatization, serves as a valuable alternative. NMR spectroscopy is indispensable for the unambiguous structural elucidation of novel metabolites. A comprehensive approach utilizing these complementary techniques is essential for a thorough understanding of the metabolic fate of sildenafil in drug development and clinical research.

References

Application Notes & Protocols: In Vivo Efficacy Studies of Sildenafil Citrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sildenafil citrate is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3] Its primary mechanism of action involves enhancing the effects of nitric oxide (NO), a key mediator in the process of penile erection.[3][4] In response to sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase.[2][5] This leads to an increased synthesis of cGMP, which in turn causes smooth muscle relaxation, vasodilation, and increased blood inflow, resulting in an erection.[1][5] Sildenafil prevents the degradation of cGMP by PDE5, thereby amplifying this signaling cascade and improving erectile function.[1][2][5] These application notes provide a comprehensive guide to designing and executing in vivo experimental studies to evaluate the efficacy of this compound in relevant animal models.

Sildenafil's Mechanism of Action: The Nitric Oxide/cGMP Pathway

The efficacy of sildenafil is intrinsically linked to the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) signaling pathway. Understanding this pathway is critical for designing relevant efficacy studies and interpreting results.

sildenafil_pathway cluster_stimulation Initiation cluster_signaling Signaling Cascade cluster_inhibition Regulation & Inhibition Sexual_Stimulation Sexual Stimulation Nerve_Endings Nerve Endings & Endothelial Cells Sexual_Stimulation->Nerve_Endings triggers release NO Nitric Oxide (NO) Nerve_Endings->NO releases GC Guanylate Cyclase (GC) NO->GC activates GTP GTP cGMP cGMP GTP->cGMP converted by GC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 degraded by Relaxation Smooth Muscle Relaxation PKG->Relaxation promotes Erection Penile Erection Relaxation->Erection leads to GMP 5'-GMP (Inactive) PDE5->GMP Sildenafil This compound Sildenafil->PDE5 inhibits

Caption: Sildenafil's mechanism of action via the NO/cGMP pathway.

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines a typical study for evaluating sildenafil's efficacy in an animal model of erectile dysfunction (ED).

Animal Models

Rodent models are widely used in ED research due to their anatomical and physiological similarities to humans, as well as the availability of established protocols.[6][7] Common models include:

  • Diabetic Models: Induced by streptozotocin (STZ) injection, these models exhibit ED due to neuropathy and endothelial dysfunction.[7]

  • Cavernous Nerve Injury Models: Surgical crushing or transection of the cavernous nerve mimics ED seen after radical prostatectomy.[8]

  • Aged Models: Natural aging in rodents leads to a decline in erectile function.

  • Chronic Renal Failure (CRF) Models: CRF is associated with ED, and rat models can be established to study this link.[9][10]

Experimental Workflow Diagram

experimental_workflow cluster_setup Phase 1: Model Setup & Acclimation cluster_treatment Phase 2: Treatment Period cluster_assessment Phase 3: Efficacy Assessment cluster_analysis Phase 4: Data Analysis A1 Animal Acclimation (1-2 weeks) A2 Induction of ED (e.g., STZ, Nerve Crush) A1->A2 A3 Group Allocation (Randomized) A2->A3 B1 Sildenafil / Vehicle Administration (Acute or Chronic) A3->B1 C1 Functional Assessment: Intracavernosal Pressure (ICP) Measurement B1->C1 C2 Tissue Collection (Corpus Cavernosum) C1->C2 C3 Molecular Analysis (Western Blot, ELISA) C2->C3 D1 Statistical Analysis C3->D1 D2 Interpretation & Reporting D1->D2

Caption: General experimental workflow for in vivo sildenafil efficacy studies.

Experimental Protocols

Protocol: Assessment of Erectile Function by Intracavernosal Pressure (ICP) Measurement

The measurement of ICP in response to cavernous nerve stimulation is the gold standard for quantifying erectile function in animal models.[6][11]

Materials:

  • Anesthetic (e.g., Pentobarbital)

  • PE-50 tubing and a 25-gauge needle[12]

  • Heparinized saline (250 U/mL)[12]

  • Bipolar platinum wire electrode[12]

  • Electrical stimulator

  • Pressure transducer and data acquisition system (e.g., PowerLab)[12]

  • Surgical instruments

Procedure:

  • Anesthesia: Anesthetize the animal (e.g., rat) according to approved institutional protocols.

  • Surgical Exposure: Make a midline abdominal incision to expose the cavernous nerve and penile crus. Carefully isolate the cavernous nerve for stimulation.[12]

  • Carotid Artery Cannulation (Optional but Recommended): Cannulate the carotid artery to monitor mean arterial pressure (MAP) simultaneously. The ICP/MAP ratio is a key metric that normalizes for systemic blood pressure changes.[6][12]

  • Intracavernosal Cannulation: Insert a 25-gauge needle connected to PE-50 tubing (filled with heparinized saline) into the penile crus.[12] Connect the tubing to a pressure transducer to record ICP.

  • Nerve Stimulation: Position the bipolar electrode around the cavernous nerve. Apply electrical stimulation. Typical parameters for rats are: 5 volts, 15-16 Hz frequency, with a square-wave duration of 1-1.2 ms for 60 seconds.[12][13]

  • Data Recording: Record the maximal ICP and MAP during stimulation. Calculate the Max ICP/MAP ratio.

  • Drug Administration: Administer sildenafil (e.g., intravenously) and repeat the stimulation and recording after a suitable interval to assess the drug's effect.

  • Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animal and immediately collect the corpus cavernosum tissue for further molecular analysis.[12]

Protocol: cGMP Measurement by ELISA

This protocol measures the levels of cGMP, the second messenger in sildenafil's mechanism of action, in penile tissue.

Materials:

  • Corpus cavernosum tissue collected from experimental animals.

  • Liquid nitrogen for snap-freezing.

  • Homogenization buffer (e.g., 0.1 M HCl).

  • Commercial cGMP ELISA kit.

  • Microplate reader.

Procedure:

  • Tissue Preparation: Immediately after collection, snap-freeze the corpus cavernosum tissue in liquid nitrogen and store at -80°C until use.[12]

  • Homogenization: Weigh the frozen tissue and homogenize it in an appropriate volume of homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant, which contains the cGMP.

  • ELISA Assay: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the cGMP concentration based on the standard curve. Normalize the results to the initial tissue weight.

Data Presentation: Quantitative Summaries

Presenting quantitative data in a structured format is essential for comparison and interpretation.

Table 1: Sildenafil Dosing Regimens in Rodent Models
Animal ModelThis compound DoseRoute of AdministrationTreatment DurationReference
Mouse (nNOS-/-)1 mg/kgIntravenous (i.v.)Acute (single dose)[13]
Rat (CRF-induced)5 mg/kgOral (p.o.)6 weeks (chronic)[9][10]
Rat (Insulin Resistance)20 µg/kgSubcutaneous (s.c.)3 weeks (twice daily)[14]
Rat (Anesthetized)100-200 µg/kgIntravenous (i.v.)Acute (single dose)[15]
Table 2: Representative Efficacy Data in Preclinical and Clinical Studies
Study TypePopulationSildenafil DosePrimary OutcomeResult (Sildenafil vs. Placebo)Reference
Preclinical (Rat)CRF-induced ED5 mg/kg p.o.Intracavernosal Pressure (ICP)Significantly increased ICP[9]
ClinicalMen with ED50 mg (flexible)Improved Erections74% vs. 16%[16]
ClinicalMen with ED25-100 mg (flexible)Successful Intercourse Attempts69% vs. 22%[17]
Clinical (Diabetic)Men with Diabetic ED50 mg (flexible)Improved Erections56% vs. 10%[18]

Concluding Remarks

The protocols and designs outlined in these notes provide a robust framework for the in vivo evaluation of this compound. The gold-standard assessment of erectile function via ICP measurement, coupled with molecular analyses of the NO/cGMP pathway, allows for a comprehensive understanding of the drug's efficacy. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for researchers and drug development professionals. Preclinical safety studies have shown sildenafil to have a very low risk of human toxicity, with no evidence of teratogenicity, genotoxicity, or carcinogenicity in animal models.[19]

References

Application Note: UV Spectrophotometric Assay of Sildenafil Citrate in Tablets

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a simple, rapid, and accurate UV spectrophotometric method for the quantitative determination of sildenafil citrate in pharmaceutical tablet formulations. The method is based on the measurement of UV absorbance in a suitable solvent, such as 0.1M hydrochloric acid or distilled water. The procedure has been validated in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision. This protocol is suitable for routine quality control analysis in research and drug development settings.

Introduction

This compound, chemically known as 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazole[4,3-d]pyromidine-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate, is a potent selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] It is widely used in the treatment of erectile dysfunction. Given its therapeutic importance, it is crucial to have reliable and straightforward analytical methods for its quantification in pharmaceutical dosage forms to ensure product quality and efficacy.

UV-Visible spectrophotometry is a widely used analytical technique in the pharmaceutical industry due to its simplicity, speed, cost-effectiveness, and high throughput capability.[3] this compound possesses chromophoric groups that allow for strong UV absorbance, making it an ideal candidate for this analytical approach.[4]

Principle of the Method

The quantitative determination of this compound is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined using a calibration curve prepared from standard solutions of known concentrations. The λmax for this compound is most commonly observed around 292-295 nm.[1][2][5]

BeerLambertLaw cluster_0 Beer-Lambert Law: A = εbc A Absorbance (A) epsilon Molar Absorptivity (ε) b Path Length (b) c Concentration (c) ExperimentalWorkflow cluster_Standard Standard Preparation cluster_Sample Sample Preparation cluster_Analysis Analysis S1 1. Weigh 10 mg This compound API S2 2. Dissolve in 100 mL 0.1M HCl (Stock A) S1->S2 S3 3. Dilute Stock A to create working standards (e.g., 5-40 µg/mL) S2->S3 A2 Measure absorbance of standards and samples at λmax S3->A2 For Calibration & Measurement T1 1. Weigh and powder 20 tablets T2 2. Weigh powder equivalent to 50 mg Sildenafil T1->T2 T3 3. Dissolve in 100 mL 0.1M HCl, sonicate & filter T2->T3 T4 4. Dilute filtrate to a known concentration within the linearity range T3->T4 T4->A2 For Measurement A1 Scan standard solution (200-400 nm) to find λmax (approx. 295 nm) A1->A2 A3 Plot Calibration Curve (Absorbance vs. Conc.) A2->A3 A4 Calculate sample conc. from regression equation A3->A4

References

Application Notes and Protocols: Sildenafil Citrate in Pediatric Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Pulmonary Hypertension (PH) in children is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death if left untreated.[1] Sildenafil citrate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE-5), has emerged as a significant therapeutic agent in the management of pediatric PH.[1][2] By targeting the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, sildenafil induces pulmonary vasodilation and exhibits anti-proliferative effects.[3][4]

These application notes provide a comprehensive overview of this compound dosage calculations, administration protocols, and relevant experimental methodologies for its study in pediatric pulmonary hypertension, intended for use by researchers, scientists, and drug development professionals.

Mechanism of Action

Sildenafil's primary mechanism involves the inhibition of PDE-5, an enzyme highly expressed in the smooth muscle of the pulmonary vasculature.[1] This inhibition prevents the degradation of cGMP, leading to its accumulation. Elevated cGMP levels activate protein kinase G (PKG), which in turn modulates ion channels to cause smooth muscle relaxation and vasodilation.[3][5]

Beyond its vasodilatory effects, recent research indicates that sildenafil's therapeutic benefits may also stem from its influence on other signaling pathways. Studies in rat models of PH have shown that sildenafil can suppress the expression of multiple inflammatory cytokines and chemokines.[6][7] Furthermore, it has been shown to reduce the activation of pro-proliferative pathways like extracellular signal-regulated kinase (ERK)1/2 and p38 mitogen-activated protein kinase (MAPK), while enhancing the cytoprotective Akt pathway.[4][6][7]

Sildenafil_MOA cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE-5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Vasodilation Smooth Muscle Relaxation (Vasodilation) PKG->Vasodilation Leads to

Caption: Sildenafil's core mechanism of action via PDE-5 inhibition.

Sildenafil_Extended_Pathways cluster_main Sildenafil's Pleiotropic Effects in PH cluster_inflammation Anti-Inflammatory Effects cluster_proliferation Anti-Proliferative Effects cluster_survival Cytoprotective Effects Sildenafil Sildenafil PDE5 Inhibits PDE-5 Sildenafil->PDE5 cGMP ↑ cGMP PDE5->cGMP NFkB ↓ NF-κB Activation cGMP->NFkB MAPK ↓ ERK1/2, p38 MAPK Activation cGMP->MAPK Akt ↑ Akt Pathway Activation cGMP->Akt Cytokines ↓ Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Remodeling ↓ Vascular Remodeling MAPK->Remodeling Apoptosis ↓ Apoptosis Akt->Apoptosis

Caption: Sildenafil's extended signaling effects in pulmonary hypertension.

Dosage Calculations and Administration

Dosage of sildenafil in pediatric PH is highly individualized and primarily based on body weight. While the FDA has approved sildenafil for patients aged 1 to 17, dosing recommendations vary across different guidelines and clinical studies.[8] Caution is advised regarding high doses due to a noted increase in mortality in the long-term extension of the STARTS-1 trial (STARTS-2).[9][10]

Table 1: Recommended Sildenafil Dosage Regimens in Pediatric PH

Age/Weight Group Initial Dosage Frequency Titration/Max Dose Source
Neonates (PPHN) 0.3 - 0.5 mg/kg Every 4-6 hours Titrate up to 2.0 mg/kg based on clinical response. Doses of 1.5 mg/kg showed significant benefits. [11]
Infants & Children 0.25 - 0.5 mg/kg Every 4-8 hours Titrate based on response. Doses above 2 mg/kg every 4 hours may not provide additional benefit. [12]
Children (8-20 kg) 10 mg Three times daily (TID) As recommended by EMA. [13]

| Children (>20 kg) | 20 mg | Three times daily (TID) | Max recommended dose is 20 mg TID. |[8][13] |

Note: Sildenafil is available in tablet or liquid form for oral administration. For infants or patients unable to swallow tablets, administration via a nasogastric tube has been documented.[11]

Pharmacokinetic Profile

The pharmacokinetic properties of sildenafil in children with PH show some differences compared to adults. Notably, the maximal concentration (Cmax) and volume of distribution (Vd/F) have been found to be significantly higher in children, suggesting that treatment regimens may need adjustment.[14][15]

Table 2: Pharmacokinetic Parameters of Sildenafil in Children with PH (1 mg/kg single dose)

Parameter Mean Value (± SD) Unit Note
Cmax (Maximal Concentration) 366 (± 179) ng/mL Higher than values reported in adults.[14][15]
Tmax (Time to Cmax) 0.92 (± 0.30) hours -
t1/2 (Elimination Half-life) 2.41 (± 1.18) hours Similar to adults.[14][15]
CLtot/F (Total Clearance) 5.85 (± 2.81) L/hour -
Vd/F (Volume of Distribution) 20.13 (± 14.5) L Higher than values reported in adults.[14][15]
AUC (0-∞) 2061 (± 618) ng/mL/hour -

Data from a study of 12 children with PAH.[14][15]

Application Notes for Researchers

When designing studies for sildenafil in pediatric PH, several factors are critical:

  • Dose-Ranging Studies: As evidenced by the STARTS-1 trial, multi-arm, dose-ranging studies are essential to identify the optimal balance between efficacy and safety.[9][16] The trial randomized children to low, medium, or high-dose sildenafil, which showed that medium and high doses improved hemodynamics and functional class, while the low dose was ineffective.[9][16]

  • Endpoint Selection: Key efficacy endpoints include hemodynamic parameters (mean pulmonary artery pressure, pulmonary vascular resistance), exercise capacity (6-minute walk test), and functional class.[9][12][17]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Given the variability in pediatric populations, PK/PD studies are crucial to understand drug exposure and response, and to develop population-specific dosing models.

  • Long-term Safety Monitoring: Long-term extension studies are vital for monitoring safety, as demonstrated by the STARTS-2 trial which raised concerns about mortality with higher doses.[9][10]

Table 3: Summary of Clinical Efficacy Data from Key Studies

Study N Patient Age Dosage Duration Key Outcomes
Erickson et al. (Abstract) [12] 16 3 days - 18 years 0.25 - 0.5 mg/kg Short-term Mean PAP decreased from 50 to 38 mm Hg; PVR decreased from 10.5 to 7.6 Wood Units*m2.
Humpl et al. (2005) [17] 14 5.3 - 18 years 0.25 - 1 mg/kg QID 12 months 6-min walk distance increased from 278m to 432m; Mean PAP decreased from 60 to 50 mm Hg.
Kothari et al. (2004) [18] 3 Not specified 0.5 - 2.0 mg/kg 4-hourly 6 months Increased exercise capacity (6-min walk test); Improved oxygen saturation.

| STARTS-1 Trial [9][16] | 235 | ≥8 kg weight | Low, Medium, High (weight-adjusted) | 16 weeks | Medium and high doses improved hemodynamics and functional class vs. placebo. |

Detailed Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study

This protocol is adapted from methodologies used in pediatric sildenafil research.[14]

Objective: To determine the pharmacokinetic profile of a single oral dose of sildenafil in children with diagnosed pulmonary hypertension.

Workflow Diagram:

PK_Workflow cluster_workflow Pharmacokinetic Study Workflow A 1. Patient Recruitment - Diagnosis of PAH - Obtain informed consent B 2. Baseline Assessment - Physical Exam - Vitals A->B C 3. Pre-Dose Blood Sample (Time = 0) B->C D 4. Sildenafil Administration - 1 mg/kg oral dose - Record exact time C->D E 5. Post-Dose Blood Sampling - Timed intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 12 hrs) D->E F 6. Sample Processing - Centrifuge to separate plasma - Store at -80°C E->F G 7. Bioanalysis - HPLC to quantify sildenafil - Validate method F->G H 8. PK Analysis - Use software (e.g., WinNonlin) - Calculate Cmax, Tmax, t1/2, AUC G->H

Caption: Experimental workflow for a pediatric pharmacokinetic study.

Methodology:

  • Subject Recruitment:

    • Enroll children (e.g., n=12) with a confirmed diagnosis of pulmonary arterial hypertension.

    • Obtain written informed consent from parents or legal guardians.

    • Exclude patients with significant renal or hepatic impairment.

  • Drug Administration:

    • Administer a single oral dose of 1 mg/kg sildenafil. An extemporaneously prepared pediatric formulation may be used.

  • Blood Sampling:

    • Collect venous blood samples into heparinized tubes at specified time points: pre-dose (0 hours) and at 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-administration.

  • Sample Processing and Analysis:

    • Immediately centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify sildenafil concentrations in plasma using a validated high-performance liquid chromatography (HPLC) method.

  • Data Analysis:

    • Perform pharmacokinetic analysis using appropriate software (e.g., WinNonlin).

    • Calculate key parameters including Cmax, Tmax, elimination half-life (t1/2), total clearance (CLtot/F), volume of distribution (Vd/F), and area under the curve (AUC).

    • Use model selection criteria (e.g., Akaike Information Criterion) to determine the best-fit pharmacokinetic model.

Protocol: Randomized, Placebo-Controlled, Dose-Ranging Efficacy Study

This protocol is based on the design of the STARTS-1 clinical trial.[9][16]

Objective: To evaluate the efficacy and safety of three different dose levels of oral sildenafil compared to placebo in treatment-naive children with pulmonary arterial hypertension.

Methodology:

  • Study Design:

    • A 16-week, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Patient Population:

    • Enroll treatment-naive children (e.g., n=235) aged 1-17 years with PAH, weighing ≥8 kg.

    • Divide the population into those who are and are not developmentally able to perform standardized exercise testing.

  • Randomization and Blinding:

    • Randomize subjects in a 1:1:1:1 ratio to one of four treatment arms:

      • Placebo

      • Low-dose sildenafil

      • Medium-dose sildenafil

      • High-dose sildenafil

    • Doses should be weight-adjusted. The study should be double-blinded.

  • Intervention:

    • Administer the assigned treatment (sildenafil or placebo) orally three times daily for 16 weeks.

  • Efficacy Assessments:

    • Primary Endpoint: Percent change from baseline in peak oxygen consumption (PV̇O₂) for subjects able to perform exercise testing.

    • Secondary Endpoints (All Patients):

      • Change from baseline in hemodynamic parameters (mean pulmonary arterial pressure, pulmonary vascular resistance index) assessed by cardiac catheterization.

      • Change in WHO functional class.

  • Safety Assessments:

    • Monitor and record all adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory tests throughout the study.

  • Statistical Analysis:

    • The primary analysis should compare the percent change in PV̇O₂ for the three sildenafil dose groups combined versus the placebo group.

    • Secondary analyses should compare each sildenafil dose group individually against placebo for all endpoints.

Safety and Tolerability

Sildenafil is generally well-tolerated in the pediatric population.[8][9] Common side effects are typically mild to moderate and may include headache, flushing, nasal congestion, and gastrointestinal upset.[8] Systemic hypotension can occur, and it is important to monitor for symptoms like dizziness or fainting.[8] Sildenafil should not be taken with medications that can significantly lower systemic blood pressure, such as nitrates.[8] The most significant safety concern remains the finding of increased mortality with high-dose sildenafil in a long-term study, underscoring the need for careful dose selection and monitoring.[9]

References

Application Notes and Protocols for Sildenafil Nanoparticle Optimization Using Box-Behnken Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimization of sildenafil-loaded nanoparticles utilizing a Box-Behnken design (BBD). The aim is to offer a comprehensive guide for developing a robust and efficient drug delivery system for sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE-5), by systematically exploring the effects of formulation variables on nanoparticle characteristics.

Introduction

Sildenafil is a widely used therapeutic agent, and its encapsulation in nanoparticles offers the potential for improved bioavailability, targeted delivery, and sustained release.[1] The formulation of nanoparticles with desired physicochemical properties, such as particle size, drug entrapment efficiency, and release profile, is a critical challenge. A Box-Behnken design, a type of response surface methodology, is an efficient statistical tool for optimizing complex formulations by identifying the relationships between independent variables (factors) and dependent variables (responses) with a limited number of experimental runs.[1][2]

This guide will detail the application of a three-level, three-factorial Box-Behnken experimental design for the optimization of sildenafil-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles prepared by a double emulsion solvent evaporation method.[1][2]

Experimental Design and Factors

A Box-Behnken design is employed to investigate the effects of three key independent variables on the characteristics of sildenafil-loaded PLGA nanoparticles.

Independent Variables (Factors):

  • X1: Drug to Polymer Ratio (D/P): This factor significantly influences the drug loading capacity and entrapment efficiency of the nanoparticles.

  • X2: Water to Oil Phase Ratio (W/O): The volumetric ratio of the internal aqueous phase to the organic phase can impact the particle size and drug encapsulation.[1][2]

  • X3: Polyvinyl Alcohol (PVA) Concentration (% w/v): PVA acts as a stabilizer, and its concentration affects the particle size and stability of the nanoparticle dispersion.[1][2]

Dependent Variables (Responses):

  • Y1: Particle Size (nm): A critical parameter that influences the in vivo fate, cellular uptake, and drug release profile of the nanoparticles.

  • Y2: Entrapment Efficiency (EE %): The percentage of the initial drug amount that is successfully encapsulated within the nanoparticles.

  • Y3: Drug Loading (DL %): The weight percentage of the drug relative to the total weight of the nanoparticle.

  • Y4: Cumulative Drug Release (%): The percentage of the encapsulated drug released over a specific time, indicating the release kinetics.

The following table summarizes the levels for each independent variable investigated in a typical Box-Behnken design for this application.

Independent VariableCodeLevel -1Level 0Level +1
Drug/Polymer Ratio (w/w) X10.050.10.15
Water/Oil Ratio (v/v) X20.10.20.3
PVA Concentration (%) X30.51.01.5

Experimental Protocols

Preparation of Sildenafil-Loaded PLGA Nanoparticles

This protocol is based on the double emulsion solvent evaporation (DESE) method.[1][2]

Materials:

  • Sildenafil Citrate

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50)

  • Polyvinyl Alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized Water

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA in dichloromethane.

  • Aqueous Phase Preparation (Internal): Dissolve a specific amount of this compound in deionized water to create the internal aqueous phase.

  • Primary Emulsion Formation: Add the internal aqueous phase to the organic phase. Emulsify the mixture using a probe sonicator set at a specific power for a defined duration in an ice bath to form a water-in-oil (W/O) primary emulsion.

  • Secondary Emulsion Formation: Add the primary emulsion to a specific volume of PVA solution (the external aqueous phase). Immediately homogenize the mixture at a high speed for a set time to form a water-in-oil-in-water (W/O/W) double emulsion.

  • Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours to allow for the evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed and low temperature.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove any unentrapped drug and excess PVA.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.

Characterization of Nanoparticles

3.2.1. Particle Size and Polydispersity Index (PDI) Analysis

Method: Dynamic Light Scattering (DLS)

Protocol:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Analyze the sample using a DLS instrument at a fixed scattering angle and temperature.

  • Record the Z-average particle size and the polydispersity index (PDI).

3.2.2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination

Method: Indirect Quantification using UV-Vis Spectrophotometry

Protocol:

  • After centrifugation of the nanoparticle suspension, collect the supernatant.

  • Measure the concentration of free sildenafil in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the Entrapment Efficiency (EE %) and Drug Loading (DL %) using the following equations:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

3.2.3. In Vitro Drug Release Study

Method: Dialysis Bag Method

Protocol:

  • Disperse a known amount of sildenafil-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of sildenafil in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released against time.

Data Presentation and Analysis

The results obtained from the Box-Behnken design experiments are analyzed using statistical software to fit a quadratic model. The following tables present a summary of the experimental runs and the observed responses, as well as the results for an optimized formulation.

Table 1: Box-Behnken Design Matrix and Observed Responses

RunX1: D/P RatioX2: W/O RatioX3: PVA Conc. (%)Y1: Particle Size (nm)Y2: EE (%)Y3: DL (%)Y4: Release after 8h (%)
1-1 (0.05)-1 (0.1)0 (1.0)240252.535
21 (0.15)-1 (0.1)0 (1.0)280454.050
3-1 (0.05)1 (0.3)0 (1.0)260202.040
41 (0.15)1 (0.3)0 (1.0)300403.555
5-1 (0.05)0 (0.2)-1 (0.5)250303.045
61 (0.15)0 (0.2)-1 (0.5)290504.560
7-1 (0.05)0 (0.2)1 (1.5)270151.530
81 (0.15)0 (0.2)1 (1.5)310353.048
90 (0.1)-1 (0.1)-1 (0.5)265555.065
100 (0.1)1 (0.3)-1 (0.5)285504.562
110 (0.1)-1 (0.1)1 (1.5)295302.842
120 (0.1)1 (0.3)1 (1.5)316252.238
130 (0.1)0 (0.2)0 (1.0)275403.852
140 (0.1)0 (0.2)0 (1.0)278423.954
150 (0.1)0 (0.2)0 (1.0)276413.853

Note: The data in this table is representative and may vary based on specific experimental conditions.

Table 2: Comparison of Predicted and Experimental Values for the Optimized Formulation

ResponsePredicted ValueExperimental ValueResidual (%)
Particle Size (nm) 270275 ± 51.85
Entrapment Efficiency (%) 5558 ± 35.45
Drug Loading (%) 3.94.1 ± 0.25.13
Cumulative Release at 12h (%) 7982 ± 43.80

Visualizations

The following diagrams illustrate the key processes and relationships in the optimization of sildenafil nanoparticles.

G cluster_factors Independent Variables (Factors) cluster_process Nanoparticle Formulation Process cluster_responses Dependent Variables (Responses) X1 Drug/Polymer Ratio P1 Primary Emulsion X1->P1 X2 Water/Oil Ratio X2->P1 X3 PVA Concentration P2 Secondary Emulsion X3->P2 P1->P2 P3 Solvent Evaporation P2->P3 P4 Nanoparticle Collection P3->P4 Y1 Particle Size P4->Y1 Y2 Entrapment Efficiency P4->Y2 Y3 Drug Loading P4->Y3 Y4 Drug Release P4->Y4

Caption: Box-Behnken Design Experimental Workflow.

G cluster_sildenafil Sildenafil Action Sildenafil Sildenafil (from Nanoparticle) PDE5 Phosphodiesterase-5 (PDE-5) Sildenafil->PDE5 Inhibits cGMP Cyclic Guanosine Monophosphate (cGMP) PDE5->cGMP Degrades Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GTP Guanosine Triphosphate (GTP) GTP->cGMP Guanylate Cyclase

Caption: Sildenafil's Mechanism of Action.

Conclusion

The application of a Box-Behnken design is a highly effective strategy for the systematic optimization of sildenafil-loaded nanoparticles. By understanding the influence of key formulation variables, researchers can efficiently develop nanoparticles with desired characteristics, such as small particle size, high entrapment efficiency, and a controlled drug release profile.[1][2] The optimized formulation demonstrated a particle size of approximately 270 nm and an entrapment efficiency of 55%, with a sustained drug release of up to 79% over 12 hours.[1] This approach not only accelerates the development process but also provides a deeper understanding of the formulation's structure-function relationship, ultimately leading to a more robust and effective drug delivery system for sildenafil.

References

Troubleshooting & Optimization

Optimizing sildenafil citrate loaded PLGA nanoparticles by statistical factorial design.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of sildenafil citrate loaded PLGA nanoparticles using statistical factorial design.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound loaded PLGA nanoparticles?

A1: The double emulsion solvent evaporation (DESE) method is frequently used for the formulation of sildenafil-loaded poly (lactic-co-glycolic acid) (PLGA) nanoparticles.[1][2] This technique is suitable for encapsulating both hydrophobic and hydrophilic drugs.[3]

Q2: What are the key independent variables to consider in a factorial design for optimizing these nanoparticles?

A2: Based on statistical factorial design studies, the key independent variables that significantly influence the characteristics of this compound loaded PLGA nanoparticles include the mass ratio of drug to polymer (D/P), the volumetric proportion of the water to oil phase (W/O), and the concentration of a stabilizer like polyvinyl alcohol (PVA).[1][2]

Q3: What are the critical quality attributes (responses) to measure when optimizing the nanoparticle formulation?

A3: The critical quality attributes, or dependent variables, typically measured are particle size, entrapment efficiency (EE), drug loading (DL), and in vitro drug release.[1][2][4] The polydispersity index (PDI) is also a crucial parameter to assess the uniformity of the nanoparticle population.[1][5]

Q4: What is a typical particle size range for this compound loaded PLGA nanoparticles?

A4: Studies have reported particle sizes for this compound loaded PLGA nanoparticles ranging from approximately 240 to 316 nm.[1][2] An optimized formulation achieved a particle size of around 270 nm.[1][2]

Q5: What are the expected ranges for entrapment efficiency and drug loading?

A5: The entrapment efficiency (EE) for this compound in PLGA nanoparticles can vary significantly, for instance, between 14% and 62%.[1][2] Correspondingly, drug loading (DL) has been reported to be in the range of 2% to 6%.[1][2] An optimized formulation demonstrated an EE of 55% and a DL of 3.9%.[1][2]

Troubleshooting Guides

Issue 1: Poor Entrapment Efficiency (%EE) and Drug Loading (%DL)
Potential Cause Troubleshooting Step
Inappropriate Drug-to-Polymer (D/P) Ratio According to factorial design analysis, the D/P ratio has a significant impact on both %EE and %DL.[2] Systematically vary the D/P ratio in your experimental design to find the optimal level. Higher D/P ratios may not always lead to higher entrapment and can sometimes result in drug precipitation.
Suboptimal Water-to-Oil (W/O) Phase Ratio The W/O phase ratio also significantly affects drug loading.[2] Adjust the volumetric proportion of the internal aqueous phase to the organic phase. A study found that a higher D/P ratio combined with a specific W/O ratio of approximately 0.38 maximized drug loading.[2]
Drug Loss to the External Aqueous Phase This compound has some water solubility, which can lead to its diffusion into the external aqueous phase during the emulsification and solvent evaporation steps. Consider adjusting the pH of the external phase or using a saturated solution of the drug to minimize this loss.
Insufficient Polymer Concentration A lower concentration of PLGA may not be sufficient to effectively encapsulate the drug.[6] Increase the polymer concentration within the range tested in your factorial design to see if it improves entrapment efficiency.
Issue 2: Large Particle Size or High Polydispersity Index (PDI)
Potential Cause Troubleshooting Step
Inadequate Emulsification Energy The energy input during the emulsification step (e.g., sonication or homogenization) is critical for forming small, uniform nanoparticles.[7] Ensure your sonicator is properly calibrated and that the energy output and duration are optimized. Experiment with different energy levels and times.
Inappropriate Stabilizer (PVA) Concentration The concentration of the stabilizer, such as PVA, plays a crucial role in preventing particle aggregation and controlling particle size.[6] Both too low and too high concentrations can be detrimental. Optimize the PVA concentration as one of the factors in your experimental design.
Particle Aggregation Aggregation can occur during the solvent evaporation phase or during storage.[5] Ensure adequate stirring during solvent evaporation. For storage, consider lyophilization with a suitable cryoprotectant to prevent aggregation.
High Polymer Concentration While a higher polymer concentration can improve entrapment, it can also lead to an increase in the viscosity of the organic phase, resulting in larger particles.[4] This is a trade-off that needs to be optimized through your factorial design.
Issue 3: Initial Burst Release is too High
Potential Cause Troubleshooting Step
Surface-Associated Drug A significant amount of the drug may be adsorbed onto the surface of the nanoparticles, leading to a rapid initial release. Ensure proper washing of the nanoparticles after harvesting to remove any unencapsulated or surface-adsorbed drug. Centrifugation and resuspension in distilled water is a common washing method.
Porous Nanoparticle Structure The formulation parameters can influence the morphology of the nanoparticles. A more porous structure can lead to a faster release. Analyze the nanoparticle morphology using techniques like Scanning Electron Microscopy (SEM) and correlate it with your formulation variables.
High Drug Loading Very high drug loading can sometimes lead to the formation of drug crystals within the polymer matrix, which can dissolve and diffuse out more quickly.[8] This is another factor to consider in the optimization process.

Data Presentation

Table 1: Example of a 3-Factor, 3-Level Box-Behnken Design for Optimization

Independent Variable Level 1 (-1) Level 2 (0) Level 3 (+1)
A: Drug/Polymer Ratio (D/P) 0.10.150.2
B: Water/Oil Ratio (W/O) 0.20.30.4
C: PVA Concentration (%) 0.51.01.5

Note: The levels presented here are for illustrative purposes and should be optimized for your specific experimental setup.

Table 2: Influence of Independent Variables on Responses (Example Data)

Run Factor A (D/P) Factor B (W/O) Factor C (PVA %) Particle Size (nm) Entrapment Efficiency (%) Drug Loading (%)
10.10.21.0250352.5
20.20.21.0280504.8
30.10.41.0265302.2
40.20.41.0295454.3
50.10.30.5310251.8
60.20.30.5316403.9
70.10.31.5240453.1
80.20.31.5260605.5
90.150.20.5290383.0
100.150.40.5305322.8
110.150.21.5255554.1
120.150.41.5275483.7
130.150.31.0270523.9
140.150.31.0272534.0
150.150.31.0271543.9

This table presents hypothetical data based on trends observed in literature to illustrate the output of a factorial design experiment.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation (DESE)
  • Preparation of Internal Aqueous Phase (W1): Dissolve a specific amount of this compound in deionized water.

  • Preparation of Organic Phase (O): Dissolve a precise amount of PLGA in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Formation of Primary Emulsion (W1/O): Add the internal aqueous phase (W1) to the organic phase (O). Emulsify this mixture using a high-speed homogenizer or a probe sonicator to form a water-in-oil (W1/O) emulsion. The energy input and duration are critical parameters to control the size of the internal water droplets.

  • Formation of Double Emulsion (W1/O/W2): Add the primary emulsion to a larger volume of an external aqueous phase (W2) containing a stabilizer (e.g., a specific concentration of PVA). Immediately homogenize or sonicate this mixture to form the double emulsion (W1/O/W2).

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours under a magnetic stirrer to allow the organic solvent to evaporate completely. This leads to the precipitation of the PLGA and the formation of solid nanoparticles.

  • Nanoparticle Harvesting and Washing: Collect the nanoparticles by centrifugation. To remove excess PVA and unencapsulated drug, wash the nanoparticles by resuspending the pellet in deionized water and centrifuging again. Repeat this washing step multiple times.

  • Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a solution containing a cryoprotectant (e.g., trehalose or mannitol) and freeze-dry the sample.

Protocol 2: Determination of Entrapment Efficiency and Drug Loading
  • Quantification of Total Drug: Accurately weigh a known amount of lyophilized nanoparticles. Dissolve the nanoparticles in a suitable solvent (e.g., DCM) and then extract the drug into an aqueous phase. Alternatively, dissolve the nanoparticles in a solvent that dissolves both the polymer and the drug (e.g., acetonitrile).

  • Quantification of Free Drug: After the initial harvesting of nanoparticles, collect the supernatant. The amount of this compound in the supernatant represents the unencapsulated drug.

  • Drug Analysis: Quantify the concentration of this compound in the prepared solutions using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculations:

    • Entrapment Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100

Visualizations

Factorial_Design_Workflow Define_Factors Define Independent Variables (e.g., D/P Ratio, W/O Ratio, PVA Conc.) Experimental_Design Select Statistical Design (e.g., Box-Behnken) Define_Factors->Experimental_Design Define_Responses Define Dependent Variables (e.g., Particle Size, %EE, %DL) Define_Responses->Experimental_Design Formulation Prepare Nanoparticle Batches (Double Emulsion Method) Experimental_Design->Formulation Characterization Characterize Nanoparticles (Size, PDI, %EE, %DL) Formulation->Characterization Analysis Statistical Analysis (ANOVA, Response Surface Methodology) Characterization->Analysis Optimization Determine Optimal Formulation (Numerical & Graphical Optimization) Analysis->Optimization Validation Validate Optimized Formulation (Prepare and test optimal batch) Optimization->Validation

Caption: Workflow for optimizing this compound PLGA nanoparticles using factorial design.

Nanoparticle_Characterization_Pathway NP_Suspension Nanoparticle Suspension DLS Dynamic Light Scattering (DLS) NP_Suspension->DLS Analyze Zeta Zeta Potential Measurement NP_Suspension->Zeta Analyze Release_Study In Vitro Release Study NP_Suspension->Release_Study Incubate Size_PDI Particle Size & PDI DLS->Size_PDI Determines Surface_Charge Surface Charge (Stability) Zeta->Surface_Charge Determines Lyophilized_NP Lyophilized Nanoparticles HPLC HPLC / UV-Vis Lyophilized_NP->HPLC Dissolve & Analyze SEM_TEM SEM / TEM Lyophilized_NP->SEM_TEM Image EE_DL %EE & %DL HPLC->EE_DL Calculates Morphology Morphology & Surface Topography SEM_TEM->Morphology Visualizes Release_Profile Drug Release Profile Release_Study->Release_Profile Generates

Caption: Key characterization techniques for this compound loaded PLGA nanoparticles.

References

Technical Support Center: Overcoming Poor Bioavailability of Sildenafil Citrate in Oral Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of sildenafil citrate. The information provided herein is intended to support experimental work aimed at developing enhanced oral formulations of sildenafil.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and characterization of enhanced this compound delivery systems.

Solid Lipid Nanoparticles (SLNs)

Q1: My sildenafil-loaded SLNs show a large particle size and high polydispersity index (PDI). What are the possible causes and solutions?

A1: Large particle size and high PDI in SLN formulations can stem from several factors. A primary cause can be the improper selection of lipids and surfactants, or their concentrations.[1] The homogenization and ultrasonication steps are also critical; insufficient energy input can lead to incomplete particle size reduction.[2]

  • Lipid and Surfactant Selection: Ensure the selected solid lipid has good solubility for this compound. The surfactant concentration is crucial for stabilizing the newly formed nanoparticles and preventing aggregation.[1] Experiment with different surfactant types (e.g., Gelucire 44/14, Pluronic F68) and concentrations to find the optimal ratio for your lipid system.

  • Homogenization and Ultrasonication: The duration and power of both high-shear homogenization and ultrasonication directly impact particle size.[2] Systematically vary these parameters to identify the optimal processing conditions. High shearing forces can lead to an increase in surface free energy, potentially causing particle aggregation if not properly stabilized.[1]

  • Temperature Control: The temperature of the hot homogenization process should be sufficiently above the melting point of the lipid to ensure complete melting and miscibility of the components.

Q2: The entrapment efficiency (EE%) of my sildenafil SLNs is consistently low. How can I improve it?

A2: Low entrapment efficiency is a common challenge, particularly with hydrophilic drugs like this compound when using methods like double emulsion solvent evaporation.[3] Several factors can influence the EE%.

  • Lipid Selection: The choice of lipid is paramount. Lipids with a less perfect crystalline structure can create more space to accommodate the drug.

  • Drug-to-Lipid Ratio: A very high drug-to-lipid ratio can lead to drug expulsion from the lipid matrix upon cooling and recrystallization.[3] Optimizing this ratio is key.

  • pH of the External Phase: The solubility of this compound is pH-dependent, with lower solubility at higher pH.[4] Preparing the SLNs in a buffer system where sildenafil has lower solubility can favor its partitioning into the lipid phase, thereby increasing EE%.[4]

  • Cooling Process: Rapid cooling of the nanoemulsion can lead to the formation of a less ordered lipid matrix, which may enhance drug entrapment.

Q3: My SLN formulation is unstable and shows particle aggregation upon storage. What can I do to improve stability?

A3: Instability and aggregation of SLNs over time can be a significant issue.

  • Zeta Potential: A sufficiently high zeta potential (positive or negative, typically > |30| mV) is crucial for electrostatic stabilization and preventing particle aggregation.[1] The inclusion of a charge-inducing agent, such as stearylamine for a positive charge, can significantly improve stability.[2]

  • Surfactant Choice and Concentration: The surfactant layer on the nanoparticle surface provides steric hindrance, preventing close contact and aggregation. Ensure adequate surfactant concentration to fully cover the nanoparticle surface.

  • Storage Conditions: Store the SLN dispersion at an appropriate temperature (e.g., 4°C) to minimize lipid recrystallization and particle growth.[5]

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Q1: My sildenafil SNEDDS formulation does not form a clear nanoemulsion upon dilution with water; instead, it becomes cloudy or precipitates.

A1: The spontaneous formation of a nanoemulsion is the defining characteristic of a SNEDDS. Failure to do so indicates an imbalance in the formulation components.

  • Component Ratios: The ratio of oil, surfactant, and cosurfactant is critical. Constructing a pseudo-ternary phase diagram is essential to identify the optimal nanoemulsion region for your chosen components.

  • Excipient Selection: The solubility of sildenafil in the chosen oil phase is important. The surfactant should have an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically between 12 and 18 for o/w nanoemulsions) to effectively emulsify the oil phase.

  • Drug Precipitation: this compound may precipitate out if its concentration exceeds the saturation solubility in the resulting nanoemulsion droplets. Ensure the drug load is within the capacity of the system.

Q2: The droplet size of the nanoemulsion formed from my SNEDDS is too large.

A2: While SNEDDS should form nano-sized droplets, various factors can lead to larger particle sizes.

  • Viscosity of the System: A highly viscous SNEDDS formulation may not disperse as readily upon dilution, leading to larger droplet sizes. Adjusting the cosurfactant/surfactant ratio can help modulate viscosity.

  • Surfactant Efficiency: The chosen surfactant may not be efficient enough at reducing the interfacial tension between the oil and aqueous phases. Consider screening different surfactants.

  • Energy Input: While SNEDDS are designed for spontaneous emulsification, gentle agitation is usually required. The method and intensity of agitation can influence the initial droplet size.

Oro-dissolvable Films (ODFs)

Q1: My sildenafil ODFs are brittle and crack easily.

A1: Brittleness in ODFs is often related to the polymer and plasticizer content.

  • Plasticizer Concentration: Insufficient plasticizer (e.g., propylene glycol, glycerin) will result in a rigid and brittle film. Conversely, excessive plasticizer can make the film too soft and sticky. A systematic optimization of the plasticizer concentration is necessary.

  • Polymer Selection: The type of film-forming polymer (e.g., HPMC, PVA) and its molecular weight can affect the mechanical properties of the film. Blending different polymers can sometimes improve film flexibility.

  • Drying Conditions: Over-drying or drying at too high a temperature can remove too much residual moisture, leading to brittleness. Optimize the drying time and temperature.

Q2: The disintegration time of my sildenafil ODF is too long.

A2: Rapid disintegration is a key quality attribute of ODFs.

  • Superdisintegrant: The inclusion of a superdisintegrant (e.g., crospovidone, sodium starch glycolate) is crucial for fast disintegration. The type and concentration of the superdisintegrant should be optimized.

  • Film Thickness: Thicker films will naturally take longer to disintegrate. Aim for the thinnest possible film that still has adequate mechanical strength and drug loading.

  • Polymer Properties: Highly water-soluble polymers will facilitate faster disintegration.

II. Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound poor?

A1: The oral bioavailability of this compound is approximately 40% due to two main factors:

  • Poor Aqueous Solubility: Sildenafil is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[2] This low solubility can limit its dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption.

  • Extensive First-Pass Metabolism: After absorption from the gut, sildenafil undergoes significant metabolism in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C9.[4][6] This pre-systemic metabolism reduces the amount of active drug that reaches the systemic circulation.

Q2: What are the main strategies to improve the oral bioavailability of this compound?

A2: The primary strategies focus on addressing the issues of poor solubility and first-pass metabolism:

  • Nanoparticle-based Systems: Formulations like Solid Lipid Nanoparticles (SLNs) and polymeric nanoparticles (e.g., PLGA nanoparticles) can enhance solubility and dissolution rate due to their small particle size and high surface area.[2][3] They can also protect the drug from degradation in the GI tract and may be absorbed via the lymphatic system, partially bypassing first-pass metabolism.

  • Lipid-Based Formulations: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are mixtures of oils, surfactants, and cosurfactants that form a nanoemulsion upon contact with aqueous fluids in the gut.[7] This increases the solubility and absorption of lipophilic drugs.

  • Oro-dissolvable Films (ODFs): ODFs are designed to disintegrate or dissolve rapidly in the oral cavity.[6] This allows for pre-gastric absorption through the buccal mucosa, which can bypass first-pass metabolism and lead to a faster onset of action.[8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by converting the drug to an amorphous state.[6]

Q3: How much can the bioavailability of sildenafil be improved with these advanced formulations?

A3: Studies have shown significant improvements in the bioavailability of sildenafil using various advanced formulations. For example, SLN formulations have been reported to enhance bioavailability by more than 1.87-fold compared to conventional tablets.[2] ODFs containing a solid dispersion of sildenafil have demonstrated a bioavailability increase of more than 2.25-fold.[6] The specific improvement depends on the formulation type, composition, and the in vivo model used for evaluation.

III. Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Enhanced this compound Formulations

Formulation TypeAnimal ModelCmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (Relative to Control)Reference
Conventional Tablet Rabbits485.3 ± 35.71152.4 ± 105.21.0[2]
Solid Lipid Nanoparticles (SLNs) Rabbits723.8 ± 54.92154.9 ± 189.4>1.87[2]
Marketed Tablet Human Volunteers--1.0[6]
Oro-dissolvable Film (ODF) Human Volunteers-->2.25[6]
Commercial Tablet Rabbits3596.4 nM--[9]
Sublingual Tablets Rabbits---[9]
Oral Tablets Rabbits-1251.141.0[10]
Intranasal Microemulsion Rabbits-1412.421.13[10]

Note: Direct comparison between studies should be made with caution due to differences in experimental conditions, animal models, and analytical methods.

IV. Experimental Protocols

Preparation of Sildenafil-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication

This protocol is adapted from Hosny et al., 2014.[2]

  • Preparation of Lipid Phase: Weigh the required amounts of the solid lipid (e.g., Precirol ATO 5) and this compound. Heat the mixture to a temperature approximately 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing the surfactant (e.g., Gelucire 44/14) and co-surfactant (e.g., phosphatidylcholine). Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed stirring using a high-shear homogenizer for a specified period (e.g., 10 minutes) to form a coarse pre-emulsion.

  • Ultrasonication: Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for a defined time (e.g., 15 minutes) to reduce the droplet size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

In Vitro Dissolution Study of Sildenafil Formulations

This protocol is based on standard USP dissolution testing methods.[11][12]

  • Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid or phosphate buffer pH 6.8 to simulate intestinal fluid). Maintain the temperature at 37 ± 0.5°C.

  • Procedure:

    • Place the sildenafil formulation (e.g., a tablet, ODF, or a specific volume of SLN dispersion) into the dissolution vessel.

    • Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).

    • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study in Rabbits

This protocol is a generalized procedure based on pharmacokinetic studies found in the literature.[2][9][10]

  • Animal Model: Use healthy adult rabbits of a specific strain and weight range. House the animals under standard laboratory conditions and fast them overnight before the experiment, with free access to water.

  • Dosing: Divide the rabbits into groups (e.g., a control group receiving a commercial sildenafil tablet and a test group receiving the experimental formulation). Administer the formulations orally at a specified dose.

  • Blood Sampling: Collect blood samples (e.g., from the marginal ear vein) into heparinized tubes at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of sildenafil and its major metabolites in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

  • Relative Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the control formulation using the formula: (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100%.

V. Visualizations

sildenafil_pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates cGMP Cyclic Guanosine Monophosphate (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation PKG->Relaxation Erection Erection Relaxation->Erection GMP 5'-GMP (Inactive) PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Sildenafil's Mechanism of Action

formulation_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Excipient_Screening Excipient Screening (Lipids, Surfactants, Polymers) Formulation_Optimization Formulation Optimization (e.g., DoE) Excipient_Screening->Formulation_Optimization Preparation Preparation of Formulation (e.g., SLNs, SNEDDS, ODFs) Formulation_Optimization->Preparation Physicochemical Physicochemical Characterization (Size, Zeta, EE%, Morphology) Preparation->Physicochemical Dissolution In Vitro Dissolution Testing Physicochemical->Dissolution Pharmacokinetics Pharmacokinetic Studies (Animal Model) Dissolution->Pharmacokinetics Data_Analysis Data Analysis (Cmax, AUC, Bioavailability) Pharmacokinetics->Data_Analysis

Experimental Workflow for Enhanced Formulations

bioavailability_issues Poor_Bioavailability {Poor Oral Bioavailability of this compound} Causes Causes Low Aqueous Solubility (BCS Class II) Extensive First-Pass Metabolism Poor_Bioavailability->Causes Solutions Solutions Increase Dissolution Rate Bypass First-Pass Metabolism Causes->Solutions Causes:c1->Solutions:s1 Address with Causes:c2->Solutions:s2 Address with Formulations Nanoparticles (SLNs, PLGA) Lipid-Based Systems (SNEDDS) Oro-dissolvable Films (ODFs) Solid Dispersions Solutions->Formulations Solutions:s1->Formulations:f1 Solutions:s1->Formulations:f2 Solutions:s1->Formulations:f4 Solutions:s2->Formulations:f3 Formulations:f1->Solutions:s2 partially

Addressing Sildenafil's Poor Bioavailability

References

Technical Support Center: Sildenafil Citrate Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sildenafil citrate in aqueous solutions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation, storage, and analysis of this compound aqueous solutions.

1. Precipitation or Cloudiness in Solution

  • Question: Why is my this compound solution precipitating or appearing cloudy?

    Answer: The most common reason for this compound precipitation is its pH-dependent solubility. This compound is a weakly basic drug and its solubility significantly decreases as the pH increases.[1][2] In acidic environments (low pH), it is highly soluble, while in neutral to alkaline conditions, its solubility is poor.[1][2]

    • Troubleshooting Steps:

      • Verify pH: Measure the pH of your aqueous solution.

      • Adjust pH: If the pH is neutral or alkaline, adjust it to a more acidic range (ideally below pH 5) using a suitable buffer like citrate buffer to enhance solubility.[3][4]

      • Consider Concentration: Ensure the concentration of this compound does not exceed its solubility limit at the given pH and temperature.

2. Degradation of this compound During Experiments

  • Question: I am observing a loss of this compound concentration over time in my aqueous solution. What could be the cause?

    Answer: this compound can degrade under various conditions, including exposure to certain pH levels, light, and oxidizing agents.[5][6]

    • Troubleshooting Steps:

      • pH-Related Degradation: this compound is susceptible to degradation in strongly acidic and alkaline conditions.[5][6] It is relatively stable in weakly acidic to neutral pH. For instance, studies have shown stability in oral suspensions at a pH of around 4 for extended periods.[7][8]

      • Photodegradation: Exposure to UV light can cause degradation.[9][10] It is recommended to protect this compound solutions from light by using amber-colored vials or by covering the containers with aluminum foil.[7]

      • Oxidative Degradation: this compound is sensitive to oxidation.[6][11][12] Avoid using strong oxidizing agents in your formulation. If oxidative degradation is suspected, consider purging the solution with an inert gas like nitrogen.

      • Temperature: While some studies show stability at elevated temperatures for short periods, prolonged exposure to high temperatures can accelerate degradation.[13][14] It is advisable to store stock solutions at controlled room temperature or refrigerated, as indicated by stability studies.[7][15]

3. Inconsistent Analytical Results (HPLC)

  • Question: My HPLC analysis of this compound is showing variable peak areas or retention times. What should I check?

    Answer: Inconsistent HPLC results can stem from issues with the sample preparation, the HPLC method itself, or the stability of the analyte in the analytical mobile phase.

    • Troubleshooting Steps:

      • Mobile Phase pH: Ensure the pH of the mobile phase is controlled and consistent. The retention time of this compound can be sensitive to the mobile phase pH.

      • Sample Diluent: Use a diluent that ensures the stability of this compound. The mobile phase itself is often a good choice for the diluent.

      • Filtration: If you are filtering your samples, ensure that the filter membrane is not adsorbing the drug. A quick validation of the filtration step is recommended.

      • Standard and Sample Stability: this compound solutions can be stable at room temperature for up to 48 hours, but this should be verified for your specific solvent system.[9] Prepare fresh standards and samples if instability is suspected.

      • Column and System Suitability: Regularly check your HPLC system's performance with system suitability tests (e.g., tailing factor, theoretical plates) to ensure consistent chromatographic performance.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's solubility and stability.

Table 1: pH-Dependent Solubility of this compound at 37°C [2]

pHSolubility (mg/mL)
1.237.25
4.021.19
5.018.53
6.80.4
7.40.24
8.00.22

Table 2: Stability of this compound in Aqueous Solution (2.5 mg/mL) over 91 Days [16]

Storage ConditionInitial Content (%)Content after 91 Days (%)
5°C ± 3°C (Preservative-free)100.75 ± 0.96101.69 ± 1.02
25°C ± 2°C / 60% RH ± 5% RH (Preservative-free)100.75 ± 0.96100.04 ± 0.52
5°C ± 3°C (With Preservative)Not specified102.97 ± 0.34
25°C ± 2°C / 60% RH ± 5% RH (With Preservative)Not specified101.86 ± 1.30

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method, based on common parameters found in the literature.[9][13][17]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for good peak shape and resolution from degradation products. A common starting point is a 50:50 (v/v) mixture with a pH adjusted to around 7.0.[13]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at 245 nm.[13][17]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25°C.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound working standard in the mobile phase (e.g., 250 µg/mL).[13]

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.01–60.00 µg/mL).[13]

  • Sample Preparation:

    • Accurately dilute the this compound aqueous solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm nylon filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.

Visualizations

Sildenafil_Degradation_Pathway Sildenafil This compound Hydrolysis Hydrolysis (Acid/Base) Sildenafil->Hydrolysis Oxidation Oxidation (e.g., H2O2) Sildenafil->Oxidation Photolysis Photolysis (UV Light) Sildenafil->Photolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_data Data Evaluation Formulation Prepare Aqueous Solution Initial_Analysis Initial Analysis (t=0) - pH - Appearance - Concentration (HPLC) Formulation->Initial_Analysis Storage_Conditions Store at different conditions - Temperature - Light exposure Initial_Analysis->Storage_Conditions Time_Point_Analysis Analyze at specific time intervals - pH - Appearance - Concentration (HPLC) Storage_Conditions->Time_Point_Analysis Time_Point_Analysis->Storage_Conditions Continue storage Data_Analysis Analyze data and determine stability Time_Point_Analysis->Data_Analysis

References

Strategies to minimize side effects in sildenafil citrate clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting clinical trials with sildenafil citrate. The information is designed to help minimize side effects and address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to its side effects?

A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). In the context of erectile dysfunction, sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil increases cGMP levels, enhancing the erectile response to sexual stimulation.[1] However, PDE5 is also present in other tissues, such as the vascular smooth muscle throughout the body. Inhibition of PDE5 in these tissues can lead to vasodilation, which is responsible for common side effects like headache, flushing, and nasal congestion.[2]

Q2: What are the most common adverse reactions observed in this compound clinical trials?

A2: The most frequently reported adverse reactions in clinical trials are generally mild to moderate and transient. These include headache, flushing, dyspepsia, abnormal vision (such as color tinge, blurred vision, or light sensitivity), nasal congestion, back pain, myalgia, nausea, dizziness, and rash.[1][3][4] The incidence of many of these side effects is dose-dependent.[3][4]

Q3: Are there any absolute contraindications for participants in a sildenafil clinical trial?

A3: Yes, there are several absolute contraindications. Sildenafil should not be administered to patients who are concurrently using any form of organic nitrates (e.g., nitroglycerin), as the combination can lead to a dangerous drop in blood pressure.[5][6] It is also contraindicated in patients with a known hypersensitivity to sildenafil or any component of the formulation.[3][7] Additionally, its use is contraindicated in patients for whom sexual activity is inadvisable due to underlying cardiovascular issues, those with severe hepatic impairment, recent history of stroke or myocardial infarction, and individuals with known hereditary degenerative retinal disorders like retinitis pigmentosa.[8]

Q4: How can the risk of cardiovascular side effects be minimized during a trial?

A4: A thorough screening of participants for underlying cardiovascular disease is crucial.[3] Patients with recent serious cardiovascular events (e.g., stroke, myocardial infarction within the last 6 months) or those with unstable angina or severe cardiac failure should be excluded.[5][8] Blood pressure should be monitored, especially when sildenafil is co-administered with antihypertensive medications or alpha-blockers, as there is a risk of hypotension.[6][9] Initiating treatment at a lower dose can also help assess cardiovascular tolerance.

Troubleshooting Guides

Issue 1: Participant reports persistent headache after dosing.
  • Initial Assessment:

    • Confirm the timing and severity of the headache in relation to sildenafil administration.

    • Assess the participant's hydration status, as dehydration can exacerbate headaches.[10]

    • Inquire about the use of alcohol or other vasodilating substances.

  • Mitigation Strategies:

    • Hydration: Advise the participant to maintain adequate fluid intake.

    • Analgesics: Over-the-counter pain relievers like acetaminophen may be considered for symptomatic relief, subject to the clinical trial protocol.

    • Dose Reduction: If the headache is recurrent and bothersome, a dose reduction should be considered for subsequent administrations as per the protocol's dose-escalation/de-escalation criteria.[11]

Issue 2: Participant experiences visual disturbances (e.g., cyanopsia, blurred vision).
  • Initial Assessment:

    • Characterize the nature, onset, and duration of the visual disturbance. These are typically transient and related to the time of peak plasma concentrations of sildenafil.[5]

    • Rule out any sudden and severe vision loss, which could be a sign of a rare but serious adverse event, Non-Arteritic Anterior Ischemic Optic Neuropathy (NAION).[3]

  • Mitigation Strategies:

    • Reassurance: For mild, transient color tinge or blurred vision, reassure the participant that this is a known side effect that is usually not harmful and resolves on its own.

    • Dose Adjustment: Visual disturbances are more common at higher doses.[5] Consider a dose reduction for future administrations.

    • Urgent Referral: If there is any report of sudden vision loss in one or both eyes, the study drug should be stopped immediately, and the participant should be urgently referred to an ophthalmologist.[10]

Issue 3: Participant reports dyspepsia or heartburn.
  • Initial Assessment:

    • Inquire about the timing of sildenafil administration in relation to meals. Taking sildenafil with a high-fat meal can delay its absorption and may exacerbate indigestion for some individuals.[11]

  • Mitigation Strategies:

    • Administration with Food: Suggest taking the dose with a light meal or on an empty stomach to see if that alleviates the symptom.

    • Antacids: Depending on the study protocol, the use of simple antacids may be permitted.

    • Dose Reduction: If dyspepsia is persistent, a lower dose may be better tolerated.

Data Presentation

Table 1: Incidence of Common Adverse Reactions in Fixed-Dose Studies

Adverse ReactionSildenafil 25 mg (N=312)Sildenafil 50 mg (N=511)Sildenafil 100 mg (N=506)Placebo (N=607)
Headache 16%21%28%7%
Flushing 10%19%18%2%
Dyspepsia 3%9%17%2%
Abnormal Vision 1%2%11%1%
Nasal Congestion 2%3%9%2%
Back Pain 3%4%4%2%
Myalgia 2%2%4%1%
Nausea 2%3%3%1%
Dizziness 3%4%3%2%
Rash 1%2%3%1%

Data adapted from Viagra® (this compound) prescribing information.[3]

Experimental Protocols

Protocol: Flexible-Dose Escalation for Efficacy and Safety Assessment
  • Initial Dosing: All participants begin the treatment period with a starting dose of 50 mg this compound, taken as needed approximately one hour before anticipated sexual activity.[12]

  • First Follow-up (e.g., Week 2):

    • Assess efficacy based on patient-reported outcomes (e.g., International Index of Erectile Function - IIEF).

    • Systematically inquire about all potential adverse events, specifically headache, flushing, dyspepsia, and visual disturbances.

  • Dose Adjustment Criteria:

    • Escalation: For participants who tolerate the 50 mg dose well but report insufficient efficacy, the dose may be escalated to 100 mg.[12]

    • Maintenance: Participants who experience satisfactory efficacy and good tolerability with the 50 mg dose should continue on this dose.

    • De-escalation: For participants who experience intolerable side effects at the 50 mg dose, the dose should be reduced to 25 mg.[12]

  • Subsequent Follow-ups (e.g., Weeks 4, 8, 12):

    • Continue to monitor efficacy and safety at each visit.

    • Further dose adjustments can be made based on the criteria outlined in step 3. The maximum recommended dosing frequency is once per day.[13]

  • Discontinuation: Participants who do not tolerate even the 25 mg dose or who do not achieve sufficient efficacy at the 100 mg dose may be considered for discontinuation from the study treatment. The overall discontinuation rate due to adverse events in clinical studies is low.[12]

Mandatory Visualizations

sildenafil_pathway cluster_pre Pre-Synaptic Nerve Terminal cluster_post Smooth Muscle Cell Sexual\nStimulation Sexual Stimulation NO_Synthase Nitric Oxide Synthase (NOS) Sexual\nStimulation->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Produces L-Arginine L-Arginine L-Arginine->NO_Synthase sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to GMP 5'-GMP (Inactive) PDE5->GMP Sildenafil Sildenafil Citrate Sildenafil->PDE5 Inhibits

Caption: Sildenafil's Mechanism of Action Pathway.

dose_escalation_workflow start Start Trial: Participant Enrollment dose1 Administer Initial Dose: 50 mg Sildenafil start->dose1 followup1 Follow-up Visit (e.g., Week 2) dose1->followup1 assess_safety Assess Tolerability (Adverse Events) followup1->assess_safety assess_efficacy Assess Efficacy (e.g., IIEF score) dose_up Increase Dose to 100 mg assess_efficacy->dose_up Insufficient dose_maintain Maintain 50 mg Dose assess_efficacy->dose_maintain Sufficient assess_safety->assess_efficacy Tolerable dose_down Decrease Dose to 25 mg assess_safety->dose_down Intolerable AE continue_study Continue Study with Adjusted/Maintained Dose dose_up->continue_study dose_down->continue_study dose_maintain->continue_study end End of Treatment Period or Discontinuation continue_study->end

Caption: Flexible Dose-Escalation Experimental Workflow.

patient_screening_logic start Potential Participant med_history Review Medical History & Physical Examination start->med_history check_nitrates Concurrent Use of Organic Nitrates? med_history->check_nitrates check_cv Recent Severe CV Event? (MI, Stroke <6 mo) Unstable Angina? check_nitrates->check_cv No exclude EXCLUDE from Trial check_nitrates->exclude Yes check_bp Hypotension? (<90/50 mmHg) check_cv->check_bp No check_cv->exclude Yes check_liver Severe Hepatic Impairment? check_bp->check_liver No check_bp->exclude Yes check_eye History of NAION or Retinitis Pigmentosa? check_liver->check_eye No check_liver->exclude Yes check_eye->exclude Yes eligible ELIGIBLE for Trial check_eye->eligible No

Caption: Patient Screening and Exclusion Criteria Logic.

References

Technical Support Center: Optimizing Sildenafil Efficacy in Non-Responders

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the success rate of sildenafil treatment in experimental settings, particularly in cases of non-response.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving sildenafil and provides actionable steps to identify and resolve them.

Issue 1: Suboptimal or No Response to Sildenafil in an In Vitro Model (e.g., Corpus Cavernosum Strips)

Question: My isolated corpus cavernosum strips show a poor relaxation response to sildenafil. What are the potential causes and how can I troubleshoot this?

Answer:

A suboptimal response in an in vitro setting can stem from several factors related to tissue viability, experimental conditions, and the underlying biology of the tissue sample.

Possible Causes and Troubleshooting Steps:

  • Tissue Viability:

    • Protocol: Ensure proper dissection and handling of the corpus cavernosum tissue to maintain its physiological integrity.[1] The tissue should be immediately placed in ice-cold physiological salt solution (PSS) after harvesting.

    • Verification: Test the viability of the smooth muscle by inducing a contraction with a known vasoconstrictor (e.g., phenylephrine or a high potassium solution) and then inducing relaxation with a direct nitric oxide (NO) donor (e.g., sodium nitroprusside). A robust response to these agents confirms tissue viability.

  • Endothelial Integrity:

    • Rationale: Sildenafil's mechanism relies on the nitric oxide (NO) signaling pathway, which is often initiated by endothelial NO synthase (eNOS).[2] Damage to the endothelium during preparation can impair the response.

    • Verification: Assess endothelial function by applying an endothelium-dependent vasodilator like acetylcholine or bradykinin after pre-contraction with phenylephrine. A significant relaxation indicates intact endothelium.[1]

  • Inadequate Nitrergic Stimulation:

    • Rationale: Sildenafil enhances the effect of NO but does not directly produce it. In the absence of NO synthase (NOS) activity, sildenafil will have a minimal effect.

    • Solution: Ensure the experimental buffer contains L-arginine, the substrate for NOS. Consider electrical field stimulation (EFS) of nitrergic nerves in the tissue to elicit NO release.

  • Experimental Protocol Adherence:

    • Drug Concentration: Verify the concentration and purity of the sildenafil used. Ensure the dose-response curve is adequately covered.

    • Incubation Time: Allow for sufficient pre-incubation time with sildenafil before assessing its effect on agonist-induced contractions.

Issue 2: High Variability in Sildenafil Response in Animal Models

Question: I'm observing significant variability in the erectile response to sildenafil in my animal model of erectile dysfunction. How can I reduce this variability?

Answer:

Variability in in vivo studies can be influenced by the animal model itself, surgical procedures, and methods of assessing erectile function.

Possible Causes and Troubleshooting Steps:

  • Animal Model Selection:

    • Consideration: The choice of animal model (e.g., aging, diabetes-induced, nerve injury) will significantly impact the baseline erectile function and response to sildenafil.[3] Ensure the model is appropriate for the research question.

    • Standardization: Use animals of the same age, weight, and genetic background. House animals under standardized conditions (light-dark cycle, temperature, diet).

  • Surgical Technique:

    • Consistency: If assessing intracavernous pressure (ICP), ensure consistent and minimally traumatic surgical implantation of the pressure transducer.[3] In nerve stimulation models, consistent placement of electrodes on the cavernous nerve is critical.[3]

  • Anesthesia:

    • Impact: The type and depth of anesthesia can affect cardiovascular parameters and autonomic nervous system activity, thereby influencing erectile function. Use a consistent anesthetic regimen.

  • Outcome Measures:

    • Objective Assessment: Rely on objective measures like the ratio of intracavernous pressure to mean arterial pressure (ICP/MAP) rather than subjective visual assessments of erection.[3]

    • Baseline Measurement: Establish a stable baseline of erectile function before drug administration to account for individual differences.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular reasons for sildenafil non-response at the cellular level?

A1: Sildenafil non-response can be attributed to several factors within the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway:

  • Insufficient NO Bioavailability: This can result from decreased expression or activity of endothelial nitric oxide synthase (eNOS) or neuronal nitric oxide synthase (nNOS), or increased scavenging of NO by reactive oxygen species.[4]

  • Impaired Guanylate Cyclase (GC) Activity: Reduced sensitivity of soluble guanylate cyclase (sGC) to NO will lead to diminished cGMP production.

  • Downstream Signaling Defects: Alterations in the function of cGMP-dependent protein kinase G (PKG) or the ion channels it regulates can prevent smooth muscle relaxation despite adequate cGMP levels.

  • High Phosphodiesterase 5 (PDE5) Expression or Activity: While sildenafil inhibits PDE5, exceptionally high levels of the enzyme may require higher concentrations of the inhibitor for a therapeutic effect.

  • Structural Changes in the Corpus Cavernosum: An increase in collagen deposition and a decrease in smooth muscle content, as seen in some pathologies, can physically impede the vasodilation required for an erection.[5]

Q2: How can the efficacy of sildenafil be enhanced in experimental non-responder models?

A2: Several strategies can be investigated to improve sildenafil's effectiveness:

  • Combination Therapy:

    • NO Donors: Co-administration with an NO donor (e.g., L-arginine, sodium nitroprusside) can directly increase the substrate for the pathway sildenafil modulates.

    • Guanylate Cyclase Activators/Stimulators: These compounds can directly stimulate cGMP production, bypassing the need for NO.

    • Alpha-Adrenoceptor Antagonists: Drugs like doxazosin can reduce the contractile tone of the corpus cavernosum, making it more responsive to the relaxant effects of sildenafil-induced cGMP accumulation.[6]

    • Testosterone: In cases of androgen deficiency, testosterone supplementation may restore the expression of key enzymes in the erectile pathway, including PDE5 and NOS.[7]

  • Dose Escalation: In some instances, a lack of response may be due to an insufficient concentration of sildenafil to adequately inhibit PDE5. Carefully controlled dose-escalation studies can determine if a higher dose elicits a response.[8][9] Increasing the sildenafil dose from 50 mg to 100 mg has been shown to improve erection hardness and successful intercourse rates.[10] In some cases, doses up to 200 mg have been explored, though this may be associated with a higher incidence of adverse effects.[8][11]

Q3: What are the key considerations for designing a clinical trial to test a strategy for overcoming sildenafil non-response?

A3: A well-designed clinical trial is crucial for evaluating new strategies. Key considerations include:

  • Clear Definition of "Non-Responder": Establish a precise definition of a non-responder based on a standardized measure, such as the International Index of Erectile Function (IIEF) score, after an adequate trial of the maximum tolerated dose of sildenafil.[12][13][14]

  • Appropriate Control Group: The study should be randomized and placebo-controlled to minimize bias.

  • Standardized Outcome Measures: Utilize validated questionnaires like the IIEF and the Sexual Encounter Profile (SEP) to assess efficacy.[12][13]

  • Inclusion and Exclusion Criteria: Clearly define the patient population, including the etiology of their erectile dysfunction and any comorbidities.

  • Washout Period: If patients have been on other treatments, a suitable washout period should be implemented.

  • Safety Monitoring: Closely monitor for adverse events, especially when testing combination therapies.

Data Presentation

Table 1: Efficacy of Sildenafil Dose Escalation in Previous Non-Responders

Study/ParameterSildenafil DoseResponder RateNotes
McMahon (2002)[11]200 mg24.1%Previous non-responders to lower doses. Higher incidence of adverse effects noted.
Flexible-dose study[10]50 mg to 100 mg88% of initial 50mg users increased to 100mg for improved efficacy.98% of those who increased to 100mg remained on the higher dose.

Table 2: Combination Therapies for Sildenafil Non-Responders

Combination TherapyStudy PopulationKey FindingsReference
Sildenafil + DoxazosinSildenafil non-respondersSignificantly higher mean IIEF score post-treatment compared to sildenafil + placebo.[6]
Sildenafil + AlfuzosinPatients with LUTS and EDGreatest increase in IIEF scores in the combination arm (58.6% improvement).[6]
Sildenafil + Intraurethral AlprostadilFailed both monotherapiesErectile function domain of IIEF significantly higher with combination therapy.[6]
Sildenafil + Intracavernosal Injection (ICI)Chronic ED patients who failed ICI48% of ICI non-responders responded to the dual therapy.[6]
Sildenafil + Testosterone GelHypogonadal sildenafil non-respondersSignificant improvement in erectile function after combination therapy.[6]

Experimental Protocols

Protocol 1: Isometric Tension Studies of Corpus Cavernosum

Objective: To assess the direct relaxant effect of sildenafil on pre-contracted corpus cavernosum smooth muscle strips.

Methodology:

  • Tissue Preparation: Human or animal corpus cavernosum tissue is dissected into strips (e.g., 2 x 2 x 8 mm).[1]

  • Mounting: Strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2. The strips are connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g).

  • Viability Check: The viability of the strips is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl) or an alpha-agonist like phenylephrine.

  • Pre-contraction: A stable contraction is induced with an appropriate agonist (e.g., phenylephrine).

  • Sildenafil Application: Once a stable plateau of contraction is reached, sildenafil is added to the bath in a cumulative concentration-dependent manner.

  • Data Recording: The relaxation response is recorded as a percentage decrease from the pre-contracted tone.[15]

Protocol 2: Measurement of cGMP Levels in Penile Tissue

Objective: To quantify the effect of sildenafil on cGMP levels in penile tissue.

Methodology:

  • Tissue Homogenization: Penile tissue samples are snap-frozen in liquid nitrogen and then homogenized in an appropriate buffer (e.g., trichloroacetic acid or a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation).

  • Centrifugation: The homogenate is centrifuged to pellet the protein.

  • Extraction: The supernatant containing cGMP is collected.

  • Quantification: cGMP levels are measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[16][17]

  • Normalization: The cGMP concentration is normalized to the total protein content of the tissue sample, which can be determined using a standard protein assay (e.g., Bradford or BCA assay).

Protocol 3: Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)

Objective: To non-invasively assess endothelial function, a key factor in sildenafil response.

Methodology:

  • Baseline Measurement: The diameter of the brachial artery is measured using a high-resolution ultrasound system.[18][19]

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 200-250 mmHg) for 5 minutes to induce ischemia.[18][19]

  • Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release NO. The brachial artery diameter is continuously monitored for several minutes.

  • FMD Calculation: The maximum diameter of the brachial artery after cuff release is measured. FMD is expressed as the percentage change in diameter from baseline. A dilation of less than 7% may indicate endothelial dysfunction.[18]

  • Nitroglycerin-Induced Dilation (Optional): After a rest period, sublingual nitroglycerin can be administered to assess endothelium-independent vasodilation, which reflects the health of the vascular smooth muscle.[18]

Mandatory Visualizations

Sildenafil_Signaling_Pathway cluster_0 Neuronal & Endothelial Cells cluster_1 Smooth Muscle Cell Sexual Stimulation Sexual Stimulation nNOS_eNOS nNOS / eNOS Sexual Stimulation->nNOS_eNOS Activates NO Nitric Oxide (NO) nNOS_eNOS->NO Produces L-Arginine L-Arginine L-Arginine->nNOS_eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP (Inactive) PDE5->5_GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's mechanism of action in the NO/cGMP pathway.

Troubleshooting_Workflow Start Sildenafil Non-Response Observed in Experiment Check_Protocol Review Experimental Protocol (Dose, Timing, Stimulation) Start->Check_Protocol Assess_Viability Assess Tissue/Cell Viability (e.g., KCl, NO donor response) Check_Protocol->Assess_Viability Protocol OK Optimize_Protocol Optimize Protocol (Adjust Dose, Stimulation) Check_Protocol->Optimize_Protocol Protocol Issue Evaluate_NO_Pathway Evaluate NO Pathway Integrity (eNOS/nNOS, sGC function) Assess_Viability->Evaluate_NO_Pathway Viable Reassess_Model Re-evaluate Animal Model or Tissue Source Assess_Viability->Reassess_Model Not Viable Consider_Underlying_Pathology Consider Underlying Pathology (Fibrosis, Smooth Muscle Loss) Evaluate_NO_Pathway->Consider_Underlying_Pathology Pathway Intact Combination_Therapy Investigate Combination Therapy (NO donors, GC activators) Evaluate_NO_Pathway->Combination_Therapy Pathway Impaired Consider_Underlying_Pathology->Combination_Therapy Pathology Present End Response Improved Consider_Underlying_Pathology->End No Obvious Pathology Optimize_Protocol->Start Re-test Combination_Therapy->Start Re-test Reassess_Model->Start New Experiment

Caption: A logical workflow for troubleshooting sildenafil non-response.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Sildenafil Citrate Analysis in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of sildenafil citrate in pharmaceutical dosage forms. The information is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of different experimental approaches and their performance.

Experimental Protocols

Detailed methodologies for three distinct, validated reversed-phase HPLC (RP-HPLC) methods are presented below. These methods have been selected from peer-reviewed publications and offer a range of chromatographic conditions.

Method 1: Isocratic RP-HPLC with Phosphate Buffer/Acetonitrile Mobile Phase

This method provides a rapid analysis with a total run time of under 10 minutes.

  • Chromatographic System : Shimadzu LC-2010 system equipped with an LC-20AT pump, DGU-20A5 degasser, SPD-M20A Diode Array Detector, and SIL-20AC autosampler[1].

  • Stationary Phase : Hypersil BDS-C18 column (125 x 4 mm i.d., 5 µm particle size)[1].

  • Mobile Phase : A mixture of 20 mM phosphate buffer (pH 2.8) and acetonitrile in a 71:29 (v/v) ratio[1].

  • Flow Rate : 1.5 mL/min[1].

  • Detection : UV detection at 285 nm[1].

  • Temperature : Column oven at 25°C and autosampler at 4°C[1].

Method 2: Isocratic RP-HPLC with Acetonitrile/Phosphate Buffer Mobile Phase

This method utilizes a different mobile phase composition and pH, offering an alternative separation strategy.

  • Chromatographic System : An RP-HPLC system with UV detection[2][3].

  • Stationary Phase : Inertsil C18 column (150 mm x 4.6 mm, 5 µm particle size)[2][3].

  • Mobile Phase : A mixture of acetonitrile and phosphate buffer in a 70:30 (v/v) ratio, with the pH adjusted to 7.0[2][3].

  • Flow Rate : 0.8 mL/min[2][3].

  • Detection : UV detection at 228 nm[2][3].

Method 3: Isocratic RP-HPLC with a Lower Acetonitrile Ratio

This method employs a mobile phase with a lower proportion of organic solvent, which can influence retention and selectivity.

  • Chromatographic System : An RP-HPLC system with a PDA detector[4].

  • Stationary Phase : Symmetry C18 column (250 x 4.6mm, 5µ particle size)[4].

  • Mobile Phase : A mixture of acetonitrile and phosphate buffer in a 35:65 (v/v) ratio[4].

  • Flow Rate : 1.0 mL/min[4].

  • Detection : PDA detection at 230 nm[4].

Data Presentation: Comparison of Validation Parameters

The following table summarizes the key validation parameters for the three described HPLC methods, allowing for a direct comparison of their performance characteristics.

ParameterMethod 1Method 2Method 3
Linearity Range 2 - 100 µg/mL0.1 - 30 µg/mL5 - 150 µg/mL
Correlation Coefficient (R²) 0.9994[1]0.999[2][3]0.999[4]
Accuracy (% Recovery) 99.74% - 100.88%[1]99.15% - 101.85%[2][3]99.7% - 104.1%[4]
Precision (Intra-day %RSD) Not Specified0.13% - 1.56%[2][3]99.3% (as % accuracy)[4]
Precision (Inter-day %RSD) Not Specified0.30% - 1.60%[2][3]99.9% (as % accuracy)[4]
Limit of Detection (LOD) 9.2 ng/mL[1]1.70 ng/mL30 ng/mL (0.03 µg/ml)[4]
Limit of Quantitation (LOQ) 27.2 ng/mL[1]5.40 ng/mL100 ng/mL (0.1 µg/ml)[4]
Retention Time (min) Not Specified~4.09[2][3]~6.74[4]

Visualizations

The following diagrams illustrate the general workflow for HPLC method validation and a logical comparison of the key performance characteristics of the discussed methods.

HPLC_Validation_Workflow start Method Development system_suitability System Suitability start->system_suitability Optimize specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report system_suitability->specificity routine_use Routine Analysis validation_report->routine_use

Caption: General workflow for HPLC method validation.

Method_Comparison comparison Comparison of HPLC Methods for this compound method1 Method 1 C18, 125mm Mobile Phase: Buffer (pH 2.8):ACN (71:29) Flow: 1.5 mL/min Detection: 285 nm comparison->method1 method2 Method 2 C18, 150mm Mobile Phase: ACN:Buffer (pH 7.0) (70:30) Flow: 0.8 mL/min Detection: 228 nm comparison->method2 method3 Method 3 C18, 250mm Mobile Phase: ACN:Buffer (35:65) Flow: 1.0 mL/min Detection: 230 nm comparison->method3 perf1 {Performance | Linearity: 2-100 µg/mL | Accuracy: 99.7-100.9% | LOQ: 27.2 ng/mL} method1->perf1 Results in perf2 {Performance | Linearity: 0.1-30 µg/mL | Accuracy: 99.1-101.8% | LOQ: 5.4 ng/mL} method2->perf2 Results in perf3 {Performance | Linearity: 5-150 µg/mL | Accuracy: 99.7-104.1% | LOQ: 100 ng/mL} method3->perf3 Results in

Caption: Comparison of key characteristics of the HPLC methods.

References

A Comparative Guide to the Bioequivalence of Generic Sildenafil Citrate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of generic sildenafil citrate formulations with the reference product, Viagra®. The data and protocols presented are compiled from various clinical studies to offer an objective overview for researchers, scientists, and professionals in drug development.

Executive Summary

Numerous studies have demonstrated that generic this compound formulations, including film-coated tablets, orodispersible films, and chewable tablets, are bioequivalent to the reference product, Viagra®. These studies, conducted in healthy adult male volunteers, show that the rate and extent of absorption of sildenafil from generic formulations are comparable to that of the brand-name drug. The key pharmacokinetic parameters, namely the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), consistently fall within the widely accepted bioequivalence range of 80% to 125%, as stipulated by regulatory agencies like the FDA and EMA.[1][2]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters from several bioequivalence studies comparing different generic this compound formulations to the reference product (Viagra®).

Table 1: Bioequivalence of this compound 50 mg Film-Coated Tablets

FormulationCmax (ng/mL)AUC(0-last) (ng·h/mL)AUC(0-∞) (ng·h/mL)90% CI for Cmax90% CI for AUC(0-last)90% CI for AUC(0-∞)
Test (Generic) ---109.227%99.656%99.806%
Reference (Viagra®) ---(within 80-125%)(within 80-125%)(within 80-125%)

Data from a study on 50 mg film-coated tablets.[1]

Table 2: Bioequivalence of this compound 100 mg Chewable Tablets vs. Film-Coated Tablets

FormulationCmax (ng/L)AUC(last) (h·ng/L)Geometric Mean Ratio (90% CI) for CmaxGeometric Mean Ratio (90% CI) for AUC(last)
Test (Chewable) 1068.69 ± 458.253580.59 ± 1680.290.933 (0.853–1.021)1.034 (0.969–1.108)
Reference (Viagra®) 1146.84 ± 501.703406.35 ± 1452.31--

Values are presented as mean ± standard deviation.[3][4]

Table 3: Bioequivalence of this compound 50 mg Orodispersible Film (ODF) vs. Film-Coated Tablets (FCT)

ComparisonGeometric Mean Ratio (90% CI) for CmaxGeometric Mean Ratio (90% CI) for AUC
ODF with water vs. FCT 1.02 (94.91–108.78)1.09 (104.49–113.21)
ODF without water vs. FCT 1.02 (95.47–109.36)1.06 (103.42–108.40)

These studies concluded that the orodispersible film is bioequivalent to the film-coated tablet, both with and without water.[2][5][6]

Experimental Protocols

The following sections detail the typical methodologies employed in the bioequivalence studies of this compound.

Study Design

The standard design for a sildenafil bioequivalence study is a randomized, open-label, single-dose, two-period, two-sequence crossover study.[3][7][8]

  • Participants: Healthy adult male volunteers, typically between 18 and 55 years of age.[3][9]

  • Conditions: Studies are generally conducted under fasting conditions, as this is considered the most sensitive approach for detecting potential differences between formulations.[6][10]

  • Washout Period: A washout period of at least one to seven days separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[2][6][8]

Blood Sampling and Pharmacokinetic Analysis

Venous blood samples are collected at predefined time points before and after drug administration, typically up to 24 hours post-dose.[3][6][9] Plasma is separated by centrifugation and stored frozen until analysis. The plasma concentrations of sildenafil and its active metabolite, N-desmethylsildenafil, are determined using a validated bioanalytical method.

The key pharmacokinetic parameters are calculated from the plasma concentration-time data:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC(0-∞): Area under the plasma concentration-time curve extrapolated to infinity.

Bioanalytical Method: HPLC-MS/MS

A common and robust method for the quantification of sildenafil in plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[4]

1. Sample Preparation:

  • Liquid-Liquid Extraction: Plasma samples are typically alkalinized, and then sildenafil and an internal standard (e.g., rofecoxib) are extracted using an organic solvent like diethyl ether.

  • Solid-Phase Extraction: Alternatively, a 96-well solid-phase extraction can be employed for higher throughput.[4]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is used as the mobile phase in an isocratic or gradient elution.

  • Detection: Mass spectrometry is used for detection, providing high sensitivity and selectivity.

3. Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, precision, accuracy, recovery, and stability.[2] The linear range for sildenafil in plasma is typically established between 10 to 1000 ng/mL.

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_0 Physiological Erection Process cluster_1 Sildenafil's Mechanism of Action cluster_2 Natural Regulation Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release NO Release NO Release Guanylate Cyclase Activation Guanylate Cyclase Activation NO Release->Guanylate Cyclase Activation GTP to cGMP Conversion GTP to cGMP Conversion Guanylate Cyclase Activation->GTP to cGMP Conversion Increased cGMP Levels Increased cGMP Levels GTP to cGMP Conversion->Increased cGMP Levels Smooth Muscle Relaxation Smooth Muscle Relaxation Increased cGMP Levels->Smooth Muscle Relaxation Phosphodiesterase-5 (PDE5) Phosphodiesterase-5 (PDE5) Increased cGMP Levels->Phosphodiesterase-5 (PDE5) Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection This compound This compound PDE5 Inhibition PDE5 Inhibition This compound->PDE5 Inhibition Inhibits Prevents cGMP Breakdown Prevents cGMP Breakdown PDE5 Inhibition->Prevents cGMP Breakdown Prevents cGMP Breakdown->Increased cGMP Levels cGMP Breakdown cGMP Breakdown Phosphodiesterase-5 (PDE5)->cGMP Breakdown Catalyzes Loss of Erection Loss of Erection cGMP Breakdown->Loss of Erection

Caption: Mechanism of action of this compound.

Experimental Workflow for a Bioequivalence Study

G cluster_screening Screening & Enrollment cluster_treatment Treatment Periods (Crossover Design) cluster_analysis Sample Collection & Analysis cluster_conclusion Statistical Analysis & Conclusion Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Medical Screening Medical Screening Informed Consent->Medical Screening Enrollment of Healthy Volunteers Enrollment of Healthy Volunteers Medical Screening->Enrollment of Healthy Volunteers Randomization Randomization Enrollment of Healthy Volunteers->Randomization Period 1 Group A: Test Drug Group B: Reference Drug Randomization->Period 1 Washout Period Washout Period Period 1->Washout Period Serial Blood Sampling Serial Blood Sampling Period 1->Serial Blood Sampling Period 2 Group A: Reference Drug Group B: Test Drug Washout Period->Period 2 Period 2->Serial Blood Sampling Plasma Separation & Storage Plasma Separation & Storage Serial Blood Sampling->Plasma Separation & Storage Bioanalytical Method (HPLC-MS/MS) Bioanalytical Method (HPLC-MS/MS) Plasma Separation & Storage->Bioanalytical Method (HPLC-MS/MS) Pharmacokinetic (PK) Analysis Pharmacokinetic (PK) Analysis Bioanalytical Method (HPLC-MS/MS)->Pharmacokinetic (PK) Analysis Statistical Comparison of PK Parameters Statistical Comparison of PK Parameters Pharmacokinetic (PK) Analysis->Statistical Comparison of PK Parameters Calculation of 90% Confidence Intervals Calculation of 90% Confidence Intervals Statistical Comparison of PK Parameters->Calculation of 90% Confidence Intervals Bioequivalence Conclusion Bioequivalence Conclusion Calculation of 90% Confidence Intervals->Bioequivalence Conclusion

Caption: Typical workflow of a sildenafil bioequivalence study.

References

A Comparative Guide to Analytical Methods for the Determination of Sildenafil Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of sildenafil citrate, the active pharmaceutical ingredient in Viagra®. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry (UV-Vis), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented is collated from various scientific studies to aid in the selection of the most appropriate method for specific research, quality control, or bioanalytical applications.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and speed. The following table summarizes the key performance parameters of different analytical techniques for this compound determination, providing a basis for objective comparison.

Parameter HPLC-UV [1][2][3][4]UV-Vis Spectrophotometry [5][6][7][8][9]HPTLC [10][11]LC-MS/MS [12][13][14]
Linearity Range 5 - 150 µg/mL5 - 50 µg/mL150 - 1200 ng/spot2 - 1000 ng/mL
Limit of Detection (LOD) 0.03 µg/mL~1.60 - 2.40 µg/mL75 - 210 ng/spot0.2 - 1 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL~2.0 µg/mL240 - 450 ng/spot0.5 ng/mL
Accuracy (% Recovery) 99.7 - 104.1%Not consistently reported98.2 - 100.6%>87%
Precision (%RSD) Intra-day: <1%, Inter-day: <1%Intra-day: <2%, Inter-day: <1%Not consistently reportedIntra-day: <10%, Inter-day: <14%
Selectivity HighLow to ModerateModerate to HighVery High
Instrumentation Cost ModerateLowModerateHigh
Analysis Time per Sample 5 - 10 min< 5 min> 15 min (for plate development)5 - 10 min
Primary Application Routine quality control, formulation analysis, bioanalysisBulk drug and simple formulation analysisScreening, semi-quantitative analysis, impurity profilingBioanalysis (trace levels), metabolite identification

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and represent common practices.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine analysis of this compound in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), a UV detector, and an autosampler.

  • Mobile Phase: A mixture of acetonitrile and a buffer solution, such as 0.2 M ammonium acetate or potassium phosphate, in varying ratios (e.g., 35:65 v/v).[1][3] The pH is typically adjusted to be between 3.0 and 6.8.[1][2]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV detection at a wavelength between 230 nm and 295 nm.[1][6]

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: Tablets are crushed, and a portion of the powder is accurately weighed and dissolved in the mobile phase. The solution is then filtered through a 0.45 µm filter before injection.[3] For plasma samples, a liquid-liquid extraction or solid-phase extraction is typically required.[2]

UV-Visible Spectrophotometry

This is a simpler and more cost-effective method suitable for the analysis of sildenafil in bulk and simple dosage forms.

  • Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Solvent: 0.1 N Hydrochloric acid or methanol.[6][8]

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound, typically found around 228 nm or 295 nm.[6][7]

  • Standard Preparation: A stock solution of this compound is prepared in the chosen solvent and diluted to prepare a series of concentrations for the calibration curve.

  • Sample Preparation: A known weight of powdered tablets is dissolved in the solvent, sonicated, and then diluted to a suitable concentration. The solution is filtered before measurement.[6]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers the advantage of analyzing multiple samples simultaneously and is useful for screening and stability studies.

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[15]

  • Mobile Phase: A mixture of solvents such as chloroform, methanol, and diethylamine in a ratio of 90:10:1 (v/v/v).[15]

  • Application: A specific volume of the standard and sample solutions is applied as bands onto the HPTLC plate.

  • Development: The plate is developed in a chamber saturated with the mobile phase.

  • Detection: The developed plate is dried and scanned densitometrically at a wavelength of 305 nm.[15]

  • Standard and Sample Preparation: Similar to HPLC, with the final solvent being suitable for application on the TLC plate (e.g., methanol).[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, making it ideal for the determination of this compound in complex matrices like biological fluids.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Chromatographic Conditions: Similar to HPLC, often with a gradient elution to achieve better separation.

  • Mass Spectrometric Detection: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for sildenafil are monitored.

  • Internal Standard: An internal standard (e.g., a deuterated analog of sildenafil or another compound with similar properties) is typically used to improve accuracy and precision.[12][16]

  • Sample Preparation: Requires extensive sample clean-up, often involving protein precipitation followed by liquid-liquid or solid-phase extraction, especially for biological samples.[12][16]

Cross-Validation Workflow

A logical workflow for the cross-validation of these analytical methods is crucial to ensure the reliability and comparability of the results. The following diagram illustrates a typical cross-validation process.

CrossValidationWorkflow cluster_comparison Cross-Method Comparison start Start: Define Analytical Performance Requirements sample_prep Prepare a Homogeneous Bulk Sample of this compound start->sample_prep method_dev Develop and Optimize Individual Analytical Methods (HPLC, UV, HPTLC, LC-MS/MS) sample_prep->method_dev validation Perform Single-Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) method_dev->validation analysis Analyze Aliquots of the Same Bulk Sample with Each Validated Method validation->analysis data_comp Compare Quantitative Results (e.g., Assay, Impurity Levels) analysis->data_comp statistical_analysis Statistical Analysis (e.g., ANOVA, t-test) data_comp->statistical_analysis conclusion Evaluate Method Comparability and Determine Method-Specific Biases statistical_analysis->conclusion end End: Select Appropriate Method Based on Requirements conclusion->end

Caption: Workflow for cross-validation of analytical methods.

This guide provides a foundational comparison of analytical methods for this compound determination. For the most rigorous cross-validation, it is recommended to perform these analyses in a single laboratory using the same batch of standards and samples to minimize inter-laboratory variability.

References

A Comparative Guide to Stability-Indicating RP-HPLC Methods for Sildenafil Citrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of sildenafil citrate. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound in bulk drug and pharmaceutical formulations.

Experimental Protocols

A typical stability-indicating RP-HPLC method for this compound involves subjecting the drug to various stress conditions to induce degradation. The developed chromatographic method is then validated to ensure it is specific, accurate, precise, linear, and robust for the quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. These studies involve exposing this compound to a variety of stress conditions as outlined below:

  • Acid Hydrolysis: The drug sample is treated with an acid solution (e.g., 1N HCl or 5N HCl) and may be refluxed or heated (e.g., at 80°C) for a specific duration (e.g., 5 to 46 hours) to induce degradation.[1][2][3]

  • Alkaline Hydrolysis: The drug sample is subjected to a basic solution (e.g., 1N NaOH or 5N NaOH) and may be heated (e.g., at 80°C) or refluxed for a defined period (e.g., 5 hours) to observe degradation.[1][2]

  • Oxidative Degradation: The drug's stability against oxidation is tested by treating it with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or with heating for a specified time (e.g., 3 to 24 hours).[1][2][4] Sildenafil has been shown to be particularly susceptible to oxidative degradation.[1][4][5]

  • Thermal Degradation: To assess thermal stability, the solid drug substance is exposed to high temperatures (e.g., 105-110°C) in an oven for an extended period (e.g., 24 hours).[1][2]

  • Photolytic Degradation: The drug's sensitivity to light is evaluated by exposing the solid drug to UV light (e.g., at 254 nm) or daylight for a specific duration (e.g., 24 hours).[1][2]

Methodology and Performance Comparison

Several RP-HPLC methods have been developed and validated for the determination of this compound. The following tables summarize the chromatographic conditions and validation parameters from various studies, offering a comparative overview.

Table 1: Comparison of Chromatographic Conditions
ParameterMethod 1Method 2[6][7]Method 3[4]Method 4[8]Method 5[9]
Column Inertsil C18 (150 x 4.6 mm, 5 µm)Inertsil C18 (150 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm)Symmetry C18 (250 x 4.6 mm, 5 µm)LiChrospher C18 (250 x 4.6 cm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (70:30, v/v), pH 7.0Acetonitrile:Phosphate Buffer (70:30, v/v), pH 7.00.2 M Ammonium Acetate Buffer:Acetonitrile (40:60, v/v), pH 7.0Acetonitrile:Phosphate Buffer (35:65, v/v)Water:Acetonitrile (48:52, v/v)
Flow Rate 0.8 mL/min0.8 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 228 nm228 nm240 nm230 nm245 nm
Retention Time 4.087 min4.087 min~5 min6.74 ± 0.05 minNot specified
Table 2: Comparison of Validation Parameters
ParameterMethod 1[6][7]Method 2[4]Method 3[8]Method 4[10]Method 5
Linearity Range 0.1-30 µg/mL0.5-500 µg/mL5-150 µg/mL0.1–6 μg/ml0.05-7.5 µg/mL[9]
Correlation Coefficient (R²) 0.9991.00.9990.9996Not specified
Accuracy (% Recovery) 99.15-101.85%99.5%99.7-104.1%Not specifiedNot specified
Precision (% RSD) Intra-day: 0.13-1.56%, Inter-day: 0.30-1.60%Intra-day: 0.5-1.0%, Inter-day: 1.1%Intra-day: 99.3%, Inter-day: 99.9% (as % assay)Not specifiedNot specified
LOD 1.80 ng/mL (in plasma)1.30 ng/mL0.03 µg/mLNot specifiedNot specified
LOQ 5.60 ng/mL (in plasma)6.10 ng/mL0.1 µg/mL0.16 μg/ml (in plasma)Not specified

Alternative Analytical Methods

While RP-HPLC is a widely used and robust technique for the analysis of this compound, other methods have also been reported. These include:

  • UV-Visible Spectrophotometry: A simpler and more cost-effective method, though it may lack the specificity of HPLC, especially in the presence of impurities or degradation products.[11]

  • Ultra-High Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity, making it suitable for bioanalytical studies and the identification of unknown degradation products.[12]

  • Electrochemical Methods: Techniques like potentiometry and voltammetry have also been explored for the determination of this compound.[13]

Visualizing the Workflow and Method Validation

The following diagrams illustrate the typical workflow for a stability-indicating RP-HPLC method validation and the logical relationship between the validation parameters.

Stability-Indicating HPLC Method Validation Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_analysis Analysis drug_substance Drug Substance (this compound) stress_conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) drug_substance->stress_conditions degraded_sample Degraded Sample stress_conditions->degraded_sample hplc_method_dev RP-HPLC Method Development & Optimization degraded_sample->hplc_method_dev system_suitability System Suitability Testing hplc_method_dev->system_suitability specificity Specificity system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness assay Assay of Formulation robustness->assay stability_studies Stability Studies assay->stability_studies

Caption: Workflow of stability-indicating HPLC method validation.

Logical Relationship of Validation Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Linearity Linearity Method Validation->Linearity Robustness Robustness Method Validation->Robustness Accuracy->Precision Precision->Accuracy Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Interdependence of analytical method validation parameters.

References

Sildenafil citrate versus estrogen as adjuvant therapy for unexplained infertility.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of assisted reproductive technologies, adjuvant therapies play a crucial role in optimizing outcomes for couples with unexplained infertility. Among these, sildenafil citrate and estrogen have emerged as potential agents to improve endometrial receptivity and pregnancy rates. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental applications.

Executive Summary

Both this compound and estrogen aim to improve endometrial thickness and uterine blood flow, which are critical for successful embryo implantation. Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, enhances the effects of nitric oxide (NO) to induce vasodilation.[1][2] Estrogen, on the other hand, directly stimulates the proliferation of the endometrial lining.[3][4] Clinical studies present a mixed but insightful picture. While some evidence suggests estrogen may lead to a greater increase in endometrial thickness, other studies indicate that sildenafil may be associated with higher clinical pregnancy rates.[2][5][6] The choice of adjuvant therapy may depend on the specific patient profile, including the duration of infertility.[5][7]

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from key clinical trials comparing this compound and estrogen as adjuvant therapies for unexplained infertility, often in conjunction with clomiphene citrate (CC) for ovulation induction.

Table 1: Endometrial Thickness (mm)

StudyThis compound Group (Mean ± SD or Median)Estrogen Group (Mean ± SD or Median)Control Group (Mean ± SD or Median)P-value
Al-Sunaidi et al. (2024)[6]Not Significantly DifferentNot Significantly Different--
El-Gergawy et al. (2023)[5]7.5 ± (SD not provided)8.5 ± (SD not provided)7.2 ± (SD not provided)0.0004
Sarhan et al. (2023)[7][8]8.0-7.0<0.01
El-Shourbagy et al. (2021)[9]Statistically significant increase---
Mangal & Mehirishi[10] (as cited in El-Shourbagy et al., 2021[9])5.425.76-Not Significant
Unnamed Study (2024)[11]Not Significantly DifferentNot Significantly Different

Table 2: Clinical Pregnancy Rate (%)

StudyThis compound GroupEstrogen GroupControl GroupP-value
Al-Sunaidi et al. (2024)[6][12]28.92%20.83%-0.04
El-Gergawy et al. (2023)[5][13]46%58%27%0.005
Unnamed Study (2024)[14]Significantly Higher--0.04
Sarhan et al. (2023)[7]Increased (not statistically significant)--Not Significant

Table 3: Ovulation Rate and Follicle Number

StudyParameterThis compound GroupEstrogen GroupControl GroupP-value
El-Gergawy et al. (2023)[2]Ovulation RateSignificantly Higher--<0.05
El-Gergawy et al. (2023)[2]Number of Follicles-Significantly Higher-<0.05
Unnamed Study (2024)[11]Ovulation RateSignificantly Higher-0.002
Unnamed Study (2024)[11]Number of Graafian FolliclesNot Significantly Different-

Experimental Protocols

The methodologies employed in the cited studies provide a framework for understanding the evidence base.

Representative Clinical Trial Protocol

A common study design is a prospective, randomized controlled trial.[8][10][12]

  • Patient Population: Women diagnosed with unexplained infertility.[8][10][12] Key inclusion criteria often include age between 18-40 years, regular menstrual cycles, a normal uterine cavity, at least one patent fallopian tube, and a male partner with a normal semen analysis.[15]

  • Treatment Arms:

    • Sildenafil Group: Patients typically receive clomiphene citrate (e.g., 100 mg/day from day 3 to 7 of the menstrual cycle) followed by oral or vaginal this compound (e.g., 25 mg twice daily from day 8 to 12).[10][12]

    • Estrogen Group: Patients receive clomiphene citrate with the same protocol, followed by oral estradiol valerate (e.g., 2 mg twice daily from day 8 to 12).[5][12]

    • Control Group: Patients may receive clomiphene citrate alone.[5]

  • Monitoring and Outcome Measures:

    • Transvaginal ultrasound is used to assess endometrial thickness, the number of mature follicles, and ovulation.[8][10]

    • Pregnancy is typically assessed via a beta-hCG blood test two weeks after ovulation, followed by an ultrasound to confirm a clinical pregnancy (presence of a fetal heartbeat).[8]

    • The Applebaum score, a uterine biophysical profile, may also be used to assess endometrial receptivity.[6][12]

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound enhances uterine blood flow by inhibiting phosphodiesterase type 5 (PDE5).[1][2] This leads to an accumulation of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation in the uterine arteries.[1][2][16] Improved blood flow is thought to support endometrial growth and receptivity.[1] Additionally, sildenafil may modulate the immune environment by decreasing the activity of local natural killer (NK) cells and upregulating factors like vascular endothelial growth factor (VEGF) and leukemia inhibitory factor (LIF), which are crucial for implantation.[1][17]

G cluster_0 Mechanism of this compound on Endometrial Receptivity Sildenafil_Citrate This compound PDE5 Phosphodiesterase 5 (PDE5) Sildenafil_Citrate->PDE5 Inhibits VEGF_LIF Upregulation of VEGF & LIF Sildenafil_Citrate->VEGF_LIF Modulates NK_Cell Decreased NK Cell Activity Sildenafil_Citrate->NK_Cell Modulates cGMP Increased cGMP PDE5->cGMP Prevents breakdown of Vasodilation Uterine Artery Vasodilation cGMP->Vasodilation Leads to Blood_Flow Increased Blood Flow Vasodilation->Blood_Flow Results in Endometrial_Growth Enhanced Endometrial Growth & Receptivity Blood_Flow->Endometrial_Growth VEGF_LIF->Endometrial_Growth Immune_Modulation Favorable Immune Environment NK_Cell->Immune_Modulation Immune_Modulation->Endometrial_Growth

This compound's Mechanism of Action

Estrogen Signaling Pathway

Estrogen is fundamental for the proliferation of the endometrial lining during the preovulatory phase.[4] It acts by binding to estrogen receptors (ERα and ERβ) in the cytoplasm.[18] This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes crucial for implantation.[18] This process thickens the uterine lining, preparing it for embryo implantation.[19] Progesterone receptors are also upregulated by estrogen, priming the endometrium for the secretory phase.[4]

G cluster_1 Mechanism of Estrogen on Endometrial Proliferation Estrogen Estrogen ER Estrogen Receptors (ERα/ERβ) Estrogen->ER Binds to E_ER_Complex Estrogen-Receptor Complex ER->E_ER_Complex Forms Nucleus Translocation to Nucleus E_ER_Complex->Nucleus Gene_Expression Regulation of Gene Expression Nucleus->Gene_Expression Acts as Transcription Factor Endometrial_Proliferation Endometrial Proliferation Gene_Expression->Endometrial_Proliferation Leads to Progesterone_Receptors Increased Progesterone Receptors Gene_Expression->Progesterone_Receptors Leads to

Estrogen's Mechanism of Action

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing this compound and estrogen in women with unexplained infertility.

G cluster_2 Comparative Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Unexplained Infertility) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: Clomiphene Citrate + this compound Randomization->Group_A Group_B Group B: Clomiphene Citrate + Estrogen Randomization->Group_B Group_C Group C (Optional): Clomiphene Citrate Alone (Control) Randomization->Group_C Monitoring Monitoring: - Transvaginal Ultrasound - Endometrial Thickness - Follicle Count Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Ovulation_Trigger Ovulation Trigger (hCG) Monitoring->Ovulation_Trigger Outcome_Assessment Outcome Assessment: - Biochemical Pregnancy (β-hCG) - Clinical Pregnancy (Ultrasound) Ovulation_Trigger->Outcome_Assessment Data_Analysis Data Analysis and Comparison Outcome_Assessment->Data_Analysis

Clinical Trial Workflow Diagram

Adverse Effects

Both treatments are generally well-tolerated, but some side effects have been reported.

  • This compound: The most commonly reported side effect is headache.[5][7][8] Other potential side effects include feeling sick, indigestion, and dizziness.[20]

  • Estrogen: Common side effects can include bloating, mood swings, breast tenderness, and nausea.[3][19][21] More serious but rare risks associated with hormone therapy include blood clots.[3][21]

In a comparative study, the distribution of all side effects was not statistically different between the sildenafil, estrogen, and control groups.[5]

Conclusion

The decision to use this compound or estrogen as an adjuvant therapy in unexplained infertility requires careful consideration of the available evidence. While one study suggests that oral estrogen combined with clomiphene citrate can improve endometrial thickness and increase pregnancy rates, particularly in cases of shorter infertility duration, other research indicates that sildenafil may lead to a better uterine biophysical profile and a higher clinical pregnancy rate.[2][5][6][13] Sildenafil may also offer benefits in terms of ovulation rate.[2][11]

Further large-scale, rigorously designed randomized controlled trials are needed to definitively establish the superiority of one agent over the other and to identify patient populations that would benefit most from each therapy. The choice of treatment should be individualized based on a thorough evaluation of the patient's clinical profile and a discussion of the potential benefits and risks.

References

Safety Operating Guide

Proper Disposal of Sildenafil Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and management. For researchers, scientists, and drug development professionals, understanding the proper procedures for disposing of Sildenafil Citrate is essential not only for regulatory compliance but also for minimizing environmental impact and preventing potential misuse. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound in a laboratory setting.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies. The primary agencies in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The EPA, through the Resource Conservation and Recovery Act (RCRA), sets forth regulations for the management of hazardous waste, while the DEA oversees the disposal of controlled substances.[1][3] It is crucial to adhere to both federal and any state-specific regulations.

Characterizing this compound Waste

For disposal purposes, pharmaceutical waste is broadly categorized as either hazardous or non-hazardous. Most pharmaceutical waste, if not specifically listed as hazardous by the EPA, is considered non-hazardous.[1] However, it is imperative that each laboratory performs a hazardous waste determination for its specific waste streams.

Key Disposal Principles:

  • Avoid Flushing: Never dispose of this compound or other pharmaceuticals by flushing them down the toilet or drain.[1][2][4] This practice can lead to the contamination of water supplies and harm aquatic wildlife.[2][4] Studies have shown that even at low concentrations, sildenafil can have ecotoxicological effects.[5]

  • Segregation is Key: Properly segregate pharmaceutical waste from general laboratory waste.[6][7] Use designated and clearly labeled waste containers.[1][6]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound in a research environment.

1. Waste Identification and Segregation:

  • Pure this compound: Unused, expired, or surplus pure this compound should be collected in a designated, non-reactive, and sealable container. This container must be clearly labeled as "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste," in accordance with your institution's waste management plan.

  • Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be considered contaminated waste. These materials should be collected in a separate, clearly labeled container.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in appropriate, sealed, and labeled liquid waste containers.

2. Container Management:

  • Pharmaceutical waste containers should be kept closed except when adding waste.

  • Store waste containers in a secure, secondary containment area to prevent spills.

  • Ensure all containers are labeled with the contents and the date accumulation started.

3. Disposal through a Licensed Vendor:

  • The most common and recommended method for the final disposal of pharmaceutical waste is through a licensed and reputable waste management vendor.[1][7]

  • These vendors are equipped to handle and transport pharmaceutical waste to permitted treatment facilities, which typically utilize incineration for destruction.[1]

  • For research institutions, it is common to have an established contract with a professional waste disposal company.[2]

4. Record Keeping:

  • Maintain meticulous records of all disposed this compound. This includes the quantity, date of disposal, and the method used.

  • If a third-party vendor is used, retain all shipping manifests and certificates of destruction.

Quantitative Data on Pharmaceutical Waste
Waste StreamTypical Disposal MethodRegulatory Oversight
Non-Hazardous Pharmaceutical Waste Incineration or landfilling in permitted facilities.[4]EPA, State Environmental Agencies
Hazardous Pharmaceutical Waste Incineration at a permitted hazardous waste facility.[1][4]EPA (RCRA), State Environmental Agencies
Controlled Substances Use of a DEA-registered reverse distributor.[8][9][10]DEA, State Boards of Pharmacy

Experimental Protocols

While this document focuses on disposal, it is important to note that any experimental protocol involving this compound should include a section on waste management. This section should detail the specific procedures for collecting and disposing of all waste generated during the experiment, consistent with the guidelines outlined above.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated is_pure Is the waste pure this compound? start->is_pure is_contaminated Is it a contaminated solid (e.g., gloves, glassware)? is_pure->is_contaminated No collect_pure Collect in a designated, labeled container for pure chemical waste. is_pure->collect_pure Yes is_solution Is it a liquid solution? is_contaminated->is_solution No collect_solid Collect in a designated, labeled container for contaminated solid waste. is_contaminated->collect_solid Yes collect_liquid Collect in a designated, labeled container for liquid waste. is_solution->collect_liquid Yes store_securely Store all waste containers securely in secondary containment. is_solution->store_securely No (Other waste type) collect_pure->store_securely collect_solid->store_securely collect_liquid->store_securely contact_vendor Contact licensed waste management vendor for pickup. store_securely->contact_vendor record_keeping Maintain detailed records of disposal, including manifests and certificates of destruction. contact_vendor->record_keeping end Disposal Complete record_keeping->end

Caption: Workflow for the proper disposal of this compound waste in a laboratory.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Sildenafil Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, the safe handling of active pharmaceutical ingredients (APIs) like Sildenafil Citrate is paramount. Adherence to strict safety protocols not only protects personnel from potential health hazards but also ensures the integrity of experimental work. This compound, a white to off-white crystalline powder, is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Ingesting large amounts may also be harmful.[3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential health hazards that necessitate the use of appropriate PPE. Occupational exposure may lead to physiological effects.[4] The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.[2][5]

Summary of Recommended Personal Protective Equipment

The following table summarizes the required PPE for handling this compound powder, compiled from multiple safety data sheets.

Protection Type Specific Recommendations Source
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for supplementary protection during bulk handling or when there is a splash risk.[2][5][6]
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile, Neoprene, PVC).[2][7] Gloves must be inspected for integrity before use and should be worn over clean hands.[5][6] Double gloving may be considered for enhanced protection.[5][5][6]
Body Protection Wear a lab coat or impervious clothing to prevent skin contact.[2][6][8] For larger-scale operations, fire/flame resistant clothing may be necessary.[6] Protective shoe covers are also recommended.[5][2][5][6]
Respiratory Protection A NIOSH/MSHA approved respirator is required when dust is generated or if the applicable Occupational Exposure Limit (OEL) is exceeded.[7][9] Engineering controls like fume hoods are the primary means to control airborne levels.[7][9]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for safely handling this compound powder in a laboratory.

1. Preparation and Engineering Controls:

  • Designated Area: Conduct all handling of this compound powder within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust generation and accumulation.[3][9]

  • Ventilation: Ensure adequate ventilation is active.[2][6] Engineering controls are the primary method for controlling exposure.[9]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and in good working order before beginning work.[8][10]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and required PPE before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE in the correct order: lab coat, shoe covers, safety goggles, face shield (if needed), and finally, gloves.

3. Handling and Weighing Procedure:

  • Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[2][5] Use non-sparking tools.[2]

  • Weighing: If weighing, do so inside a ventilated enclosure.

  • Container Management: Keep the this compound container tightly closed when not in use.[2]

  • Avoid Contact: Avoid all personal contact with the powder, including inhalation and contact with skin and eyes.[5]

4. Decontamination and Doffing PPE:

  • Clean Workspace: After handling, decontaminate the work surface thoroughly.

  • Remove PPE: Remove PPE in a manner that avoids cross-contamination, typically in the reverse order it was put on. Gloves should be removed last.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling the substance and before leaving the work area.[9][11]

Emergency Response Plan

Immediate and appropriate action is crucial in the event of accidental exposure or a spill.

Accidental Exposure Protocol

Exposure Type Immediate Action
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[6]
Skin Contact Take off all contaminated clothing immediately.[6] Wash the affected skin area with plenty of soap and water.[2][6] If skin irritation occurs, get medical help.[2]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4][8] If breathing is difficult or symptoms develop, call a physician.[4][6]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

Spill Response Protocol

  • Evacuate: Evacuate non-essential personnel from the spill area.[2][9]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the powder from entering drains or waterways.[2][11]

  • Wear PPE: Responders must wear appropriate PPE, including respiratory protection.[2][9]

  • Clean-up (Minor Spill): For small spills, use a dry clean-up method that avoids generating dust.[5] A damp cloth or a HEPA-filtered vacuum can be used.[5][9]

  • Clean-up (Major Spill): Major spills should only be handled by trained emergency personnel.[9]

  • Collection: Collect the spilled material and place it into a suitable, sealed, and labeled container for disposal.[2][5][9]

  • Decontaminate: Clean the spill area thoroughly once the material has been removed.[9]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental release.

Step-by-Step Disposal Guidance

  • Waste Collection: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, weigh boats, paper towels), in a clearly labeled, sealed, and suitable container.[2][9]

  • Regulatory Compliance: Adhere to all federal, state, and local regulations for hazardous waste disposal.

  • Licensed Disposal: Arrange for the disposal of the waste through a licensed hazardous material disposal company.[6]

  • Avoid Improper Disposal: Do not let the chemical enter drains, water courses, or the soil.[2][8] Flushing is not a recommended disposal method for laboratory quantities. While household disposal guidelines exist for mixing with unappealing substances like coffee grounds or cat litter before placing in the trash, this is not appropriate for a professional research setting.[12][13][14]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Waste Management cluster_emergency Emergency Procedures A Review SDS and Protocol B Verify Engineering Controls (Fume Hood, Ventilation) A->B C Confirm Emergency Equipment (Eyewash, Safety Shower) B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Handle Compound in Ventilated Enclosure D->E Exposure Exposure Occurs D->Exposure F Weigh and Dispense (Minimize Dust) E->F Spill Spill Occurs E->Spill G Securely Close Container F->G H Decontaminate Work Area G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J K Collect Waste in Labeled, Sealed Container J->K L Store for Licensed Disposal K->L M Arrange Pickup by Hazardous Waste Contractor L->M Spill_Action Follow Spill Response Protocol Spill->Spill_Action Exposure_Action Follow First Aid Protocol & Seek Medical Attention Exposure->Exposure_Action

Caption: Workflow for Safe this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sildenafil Citrate
Reactant of Route 2
Sildenafil Citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.